6-Bromo-2,3-dihydroxybenzaldehyde
Description
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Properties
Molecular Formula |
C7H5BrO3 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
6-bromo-2,3-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-3,10-11H |
InChI Key |
PCSTWUHSLBALGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)C=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromo-2,3-dihydroxybenzaldehyde chemical structure and properties
An In-Depth Technical Guide to 6-Bromo-2,3-dihydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2,3-dihydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. While direct research on this specific isomer is emerging, its structural motifs are present in a variety of biologically active molecules. This document consolidates its known physicochemical properties, spectroscopic characteristics, and plausible synthetic routes. By examining the reactivity of its functional groups and drawing insights from closely related isomers, this guide serves as an authoritative resource for researchers and drug development professionals seeking to explore its potential as a versatile chemical intermediate and a scaffold for novel therapeutics.
Molecular Identity and Physicochemical Properties
6-Bromo-2,3-dihydroxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a bromine atom, two adjacent hydroxyl groups, and an aldehyde functional group. The specific arrangement of these substituents dictates its electronic properties and chemical reactivity.
The chemical structure of 6-Bromo-2,3-dihydroxybenzaldehyde is visualized below.
Caption: Chemical structure of 6-Bromo-2,3-dihydroxybenzaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 83983-71-5 | [1][2] |
| Molecular Formula | C₇H₅BrO₃ | [1][3] |
| Molecular Weight | 217.02 g/mol | [1] |
| Physical Form | Powder or crystals | [1] |
| Purity | ≥95% | [1] |
| InChI Key | PCSTWUHSLBALGP-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=C(C(=C1O)O)C=O)Br | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Spectroscopic Profile
While a comprehensive, published spectroscopic dataset for 6-Bromo-2,3-dihydroxybenzaldehyde is not widely available, its structural features allow for a reliable prediction of its spectral characteristics based on data from analogous compounds.
-
¹H NMR: The spectrum is expected to show two aromatic protons as doublets in the 6.5-7.5 ppm region. A singlet for the aldehydic proton should appear downfield, typically between 9.5 and 10.5 ppm. The two hydroxyl protons will present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The aldehydic carbonyl carbon is expected in the 190-195 ppm range. The four aromatic carbons attached to oxygen, bromine, and the aldehyde group will appear between 110 and 160 ppm, while the two aromatic C-H carbons will be in the 115-130 ppm range. Data for the related 6-Bromo-2-hydroxy-3-methoxybenzaldehyde can provide a reference for peak assignments[4].
-
Infrared (IR) Spectroscopy: Key vibrational bands can be predicted by examining the parent compound, 2,3-dihydroxybenzaldehyde[5]. Expected peaks include a broad O-H stretching band (3200-3500 cm⁻¹), a sharp C=O stretch for the aldehyde (1650-1680 cm⁻¹), C=C stretching bands for the aromatic ring (1550-1600 cm⁻¹), and a C-Br stretching frequency in the fingerprint region (500-650 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Reactivity
Synthetic Approach
A general and plausible route to 6-Bromo-2,3-dihydroxybenzaldehyde involves the electrophilic aromatic substitution of 2,3-dihydroxybenzaldehyde. The two hydroxyl groups are strong activating, ortho, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The position-6 is ortho to the hydroxyl group at C2 and para to the hydroxyl group at C3, making it a highly favorable site for bromination.
Caption: General workflow for the synthesis of 6-Bromo-2,3-dihydroxybenzaldehyde.
Experimental Protocol: Bromination of 2,3-Dihydroxybenzaldehyde (Proposed)
This protocol is a generalized procedure based on standard organic chemistry methods for electrophilic bromination of activated phenols. Researchers should optimize conditions as necessary.[6][7]
-
Dissolution: Dissolve one equivalent of 2,3-dihydroxybenzaldehyde in a suitable inert solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath to control the reaction's exothermicity.
-
Reagent Addition: Slowly add a solution of one equivalent of a brominating agent (e.g., N-Bromosuccinimide or a dilute solution of bromine in the same solvent) dropwise to the stirred mixture. The reaction should be protected from light.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 6-Bromo-2,3-dihydroxybenzaldehyde is governed by the interplay of its three functional groups[8].
-
Aldehyde Group: The electrophilic carbonyl carbon is susceptible to nucleophilic addition. It readily reacts with primary amines to form Schiff bases, with stabilized ylides in Wittig-type reactions to form stilbene derivatives, and with acetophenones in Claisen-Schmidt condensations to yield chalcones[9]. These reactions make it a valuable precursor for a diverse range of complex molecules.
-
Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated to form ethers or acylated to form esters. Their acidity also allows them to participate in base-catalyzed reactions. The presence of two adjacent hydroxyl groups (a catechol moiety) makes the molecule a potential ligand for metal chelation.
-
Aromatic Ring: The electron-donating hydroxyl groups strongly activate the ring, while the bromine and aldehyde groups are deactivating. This electronic balance influences its susceptibility to further electrophilic substitution.
Applications in Research and Drug Development
While specific biological studies on 6-Bromo-2,3-dihydroxybenzaldehyde are limited, extensive research on its isomers, particularly 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), provides a compelling rationale for its investigation as a pharmacologically active compound. Dihydroxybenzaldehyde isomers, as a class, are known to possess diverse biological activities, including antimicrobial and anticancer properties[10].
Inferred Potential from Isomer Research: The Case of BDB
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a natural bromophenol isolated from marine red algae that has demonstrated significant therapeutic potential[11][12]. Its activities offer a predictive framework for the potential applications of its 6-bromo isomer.
-
Anti-inflammatory and Antioxidant Activity: BDB has been shown to possess potent anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines like IL-6 by inhibiting key signaling pathways, including NF-κB and STAT1 phosphorylation in macrophages[11]. Furthermore, BDB protects against oxidative stress by activating the Akt-PGC1α-Sirt3 pathway, enhancing the activity of mitochondrial antioxidant enzymes[12].
-
Cellular Protection: Studies have shown that BDB protects human keratinocytes from damage induced by environmental stressors like ultraviolet radiation and particulate matter (PM2.5)[13]. It mitigates oxidative stress, DNA damage, cell cycle arrest, and apoptosis, highlighting its potential in dermatological and environmental health applications[13][14][15].
Given the structural similarity, it is highly plausible that 6-Bromo-2,3-dihydroxybenzaldehyde could exhibit a similar profile of antioxidant and anti-inflammatory activities, making it a prime candidate for screening in models of inflammatory diseases, neurodegeneration, and skin disorders.
Utility as a Synthetic Building Block
Beyond its intrinsic bioactivity, the compound is a valuable precursor in medicinal chemistry. Its ability to form stilbenes, chalcones, and Schiff bases allows for the creation of compound libraries for high-throughput screening, targeting a wide range of diseases from cancer to infectious agents[9].
Safety and Handling
As a substituted benzaldehyde, 6-Bromo-2,3-dihydroxybenzaldehyde should be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation and may be harmful if swallowed[16][17]. It is noted to be air-sensitive, requiring proper storage[16].
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood[17][18].
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[1][17].
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists[17][18].
Conclusion
6-Bromo-2,3-dihydroxybenzaldehyde is a chemical intermediate with significant untapped potential. Its well-defined physicochemical properties and predictable reactivity make it a versatile tool for synthetic chemists. While direct biological data remains scarce, compelling evidence from its isomers strongly suggests that it could possess valuable antioxidant and anti-inflammatory properties. This guide provides the foundational knowledge for researchers and drug development scientists to confidently handle, synthesize, and ultimately explore the full therapeutic and synthetic potential of this promising molecule.
References
-
6-bromo-2,3-dihydroxybenzaldehyde (C7H5BrO3) . PubChemLite. [Link]
-
Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate . National Center for Biotechnology Information (PMC). [Link]
-
6-bromo-2,3-dihydroxybenzoic acid - C7H5BrO4, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
-
Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro . National Center for Biotechnology Information (PMC). [Link]
-
3-Bromo-2-hydroxybenzaldehyde . PubChem. [Link]
- Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
-
Supporting Information - General procedure for the synthesis of 2a-k . The Royal Society of Chemistry. [Link]
-
UV-Visible, IR, and 1H NMR spectral data of compounds . ResearchGate. [Link]
-
3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway . Frontiers in Pharmacology. [Link]
-
Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes . Semantic Scholar. [Link]
-
Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM 2.5 -induced cell cycle arrest and autophagy in keratinocytes . KoreaScience. [Link]
-
2,3-Dihydroxybenzaldehyde IR Spectrum . NIST WebBook. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design . SpringerLink. [Link]
-
Preparation of 2,6-dialkoxybenzaldehydes . Semantic Scholar. [Link]
-
2,3-Dihydroxybenzaldehyde Phase change data . NIST WebBook. [Link]
-
ortho-Formylation of phenols . Organic Syntheses Procedure. [Link]
-
Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling . MDPI. [Link]
-
(PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design . ResearchGate. [Link]
-
3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages . MDPI. [Link]
Sources
- 1. 6-Bromo-2,3-dihydroxybenzaldehyde | 83983-71-5 [sigmaaldrich.com]
- 2. 6-BROMO-2,3-DIHYDROXYBENZALDEHYDE | 83983-71-5 [chemicalbook.com]
- 3. PubChemLite - 6-bromo-2,3-dihydroxybenzaldehyde (C7H5BrO3) [pubchemlite.lcsb.uni.lu]
- 4. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR [m.chemicalbook.com]
- 5. 2,3-Dihydroxybenzaldehyde [webbook.nist.gov]
- 6. US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 13. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. koreascience.kr [koreascience.kr]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
Technical Guide: Solubility Profile and Solvent Selection for 6-Bromo-2,3-dihydroxybenzaldehyde
[1]
Executive Summary
6-Bromo-2,3-dihydroxybenzaldehyde is a critical intermediate in the synthesis of Schiff bases, pharmaceutical scaffolds, and functionalized catechols.[1][2] Its solubility behavior is governed by a "push-pull" competition between the hydrophilic catechol moiety (2,3-dihydroxy) and the lipophilic brominated aromatic core.[1][2]
This guide provides a definitive solubility landscape, moving beyond basic "soluble/insoluble" binaries to offer thermodynamic insights and actionable protocols for recrystallization and reaction solvent selection.[1][2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand its molecular architecture.[1][2]
| Property | Value (Approx/Calc) | Solubility Implication |
| Molecular Weight | 217.02 g/mol | Moderate MW allows for good dissolution in small-molecule solvents.[1] |
| H-Bond Donors | 2 (Phenolic -OH) | Creates strong crystal lattice energy; requires polar solvents to disrupt.[1] |
| H-Bond Acceptors | 3 (2 -OH, 1 -CHO) | Faciliates solubility in protic solvents (MeOH, EtOH).[1] |
| Intramolecular H-Bond | Yes (2-OH | The 2-hydroxy group forms a hydrogen bond with the carbonyl, reducing the effective polarity and increasing solubility in non-polar chlorinated solvents compared to non-formylated analogs.[1] |
| LogP (Predicted) | ~1.9 - 2.3 | Moderately lipophilic; suggests poor water solubility but high affinity for octanol-like solvents.[1] |
The "Ortho Effect" Nuance
The intramolecular hydrogen bond between the hydroxyl group at position 2 and the aldehyde oxygen significantly lowers the compound's polarity relative to its 3,4-dihydroxy isomer.[1][2] This makes 6-Bromo-2,3-dihydroxybenzaldehyde surprisingly soluble in moderately polar solvents like Dichloromethane (DCM) and Chloroform, a trait often overlooked in standard solubility models.[1]
Solubility Landscape
The following data categorizes solvent compatibility based on dielectric constant (
Table 1: Estimated Solubility Performance
Note: Values are derived from structural analog behavior (e.g., 2,3-dihydroxybenzaldehyde, bromophenols) and standard thermodynamic principles.[1][2]
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight | Application |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Disrupts intermolecular H-bonding; high dipole moment stabilizes the polar aromatic ring.[1] | NMR analysis, Stock solutions |
| Polar Aprotic | DMF | High (>100 mg/mL) | Similar to DMSO; excellent for nucleophilic substitution reactions.[1][2] | Reaction Medium |
| Polar Protic | Methanol | High | Strong H-bond acceptance/donation matches the solute.[1][2] | Synthesis, extraction |
| Polar Protic | Ethanol | Moderate-High | Slightly less polar than MeOH; solubility increases significantly with heat ( | Recrystallization |
| Chlorinated | DCM | Moderate | Solubilizes due to the "Ortho Effect" (intramolecular H-bond).[1] | Extraction, Chromatography |
| Ethers | THF | Moderate | Good acceptor for phenolic protons.[2] | Grignard/Lithiation reactions |
| Non-Polar | Hexanes | Insoluble | Lacks polarity to overcome crystal lattice energy.[2] | Anti-solvent (Precipitation) |
| Aqueous | Water | Low (<1 mg/mL) | Hydrophobic Br and aromatic ring dominate; pH dependent (soluble in basic pH > 8).[1] | Impurity removal |
Visualizing Solvation Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended experimental outcome.
Figure 1: Decision matrix for solvent selection based on experimental goals (Synthesis, Purification, or Analysis).
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to validate solubility in a specific solvent before scaling up.[1]
-
Preparation: Weigh 50 mg of 6-Bromo-2,3-dihydroxybenzaldehyde into a 4 mL glass vial.
-
Solvent Addition: Add 0.5 mL of the target solvent (e.g., Ethanol).[1][2]
-
Equilibration: Cap the vial and vortex for 5 minutes. If the solid dissolves completely, add another 50 mg and repeat until a visible precipitate remains (saturation).[1][2]
-
Incubation: Agitate the saturated suspension at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.
-
Quantification: Evaporate a known volume of the filtrate to dryness and weigh the residue, or quantify via HPLC using a calibration curve.
Protocol B: Purification via Recrystallization (Ethanol/Water)
This is the gold standard for purifying brominated phenolic aldehydes.[1]
-
Dissolution: Place crude 6-Bromo-2,3-dihydroxybenzaldehyde in a round-bottom flask. Add absolute Ethanol (approx. 5-7 mL per gram of solute).[1]
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring. If the solid does not fully dissolve, add Ethanol dropwise until clear.[1][2]
-
Filtration (Optional): If insoluble particulates (dust/salts) are present, perform a hot filtration.[2]
-
Crystallization: Remove from heat. Add warm water (approx. 10-20% of the ethanol volume) dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.[1][2]
-
Cooling: Allow the flask to cool to room temperature slowly, then place in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the crystals via vacuum filtration and wash with cold 20% Ethanol/Water. Dry in a vacuum oven at 40°C.
Thermodynamic & Stability Considerations
-
Temperature Sensitivity: Solubility in alcohols (MeOH, EtOH) is highly temperature-dependent.[1][2] This steep solubility curve (
) makes alcohols ideal for recrystallization.[1] -
pH Sensitivity: Due to the phenolic protons (pKa ~7-8), solubility in water increases drastically at pH > 8 (formation of phenolate anions).[1][2] However, avoid basic conditions for prolonged storage, as the aldehyde is susceptible to oxidation or aldol condensation in base.[1][2]
-
Oxidation: Solutions in DMSO or DMF can darken over time due to oxidation of the electron-rich catechol ring.[1][2] Always prepare fresh or store under inert gas (Argon/Nitrogen).
References
-
Sigma-Aldrich. Product Specification: 6-Bromo-2,3-dihydroxybenzaldehyde (CAS 83983-71-5).[1] Retrieved from [1]
-
PubChem. Compound Summary: 6-Bromo-2,3-dihydroxybenzaldehyde.[1][2] National Library of Medicine.[2] Retrieved from [1]
-
ChemicalBook. 2,4-Dihydroxybenzaldehyde Properties (Structural Analog). Retrieved from [1]
-
ResearchGate. Solubility of brominated phenolic aldehydes in organic solvents. (General Discussion & Data). Retrieved from
6-Bromo-2,3-dihydroxybenzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2,3-dihydroxybenzaldehyde is a halogenated aromatic aldehyde of significant interest within medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom and two adjacent hydroxyl groups on a benzaldehyde scaffold, presents a versatile platform for the development of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, plausible synthetic strategies, and potential applications in drug discovery, drawing upon established chemical principles and data from closely related structural analogs. While specific experimental data for this compound is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge required to explore its potential.
Core Molecular Attributes
6-Bromo-2,3-dihydroxybenzaldehyde is a small molecule characterized by the presence of an aldehyde functional group, a catechol (1,2-dihydroxybenzene) moiety, and a bromine substituent. These features are pivotal in defining its chemical reactivity and potential biological activity.
| Property | Value | Source(s) |
| CAS Number | 83983-71-5 | |
| Molecular Formula | C₇H₅BrO₃ | |
| Molecular Weight | 217.02 g/mol | |
| Physical Form | Powder or crystals | |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Strategic Synthesis Approaches
While specific, peer-reviewed synthetic procedures for 6-Bromo-2,3-dihydroxybenzaldehyde are not extensively documented, its synthesis can be logically approached through established methods for the functionalization of aromatic compounds. The primary challenge lies in achieving the desired regioselectivity of the bromination.
Plausible Synthetic Pathway: Electrophilic Bromination of 2,3-Dihydroxybenzaldehyde
A direct and logical approach involves the electrophilic bromination of the commercially available precursor, 2,3-dihydroxybenzaldehyde. The catechol moiety is highly activating towards electrophilic aromatic substitution, directing incoming electrophiles to the positions para and ortho to the hydroxyl groups.
Causality of Experimental Choices:
-
Starting Material: 2,3-dihydroxybenzaldehyde is the most direct precursor, containing the required dihydroxybenzaldehyde core.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, often preferred over elemental bromine to minimize side reactions and over-bromination.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile can facilitate the reaction by dissolving the starting materials and stabilizing charged intermediates.
-
Temperature Control: Maintaining a low temperature (e.g., 0-10°C) during the addition of the brominating agent is crucial to control the reaction rate and enhance regioselectivity.
Experimental Protocol (Hypothetical):
-
Dissolve 2,3-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1 equivalent) in the same solvent to the reaction mixture with continuous stirring.
-
Allow the reaction to proceed at a low temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 6-Bromo-2,3-dihydroxybenzaldehyde.
Caption: Plausible synthetic route to 6-Bromo-2,3-dihydroxybenzaldehyde.
Potential Applications in Drug Discovery and Development
The structural motifs present in 6-Bromo-2,3-dihydroxybenzaldehyde suggest its potential as a valuable building block in the synthesis of biologically active compounds. Substituted benzaldehydes are widely recognized as important intermediates in the pharmaceutical industry.[1] The combination of a catechol core and a bromine atom opens avenues for various therapeutic applications.
Insights from Structural Analogs
The biological activities of structurally related brominated dihydroxybenzaldehydes provide valuable insights into the potential therapeutic applications of the 6-bromo isomer. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde , isolated from the marine red alga Polysiphonia morrowii, has demonstrated a range of pharmacological effects:
-
Anti-inflammatory Properties: It has been shown to suppress inflammatory responses in various in vitro and in vivo models.[2][3] Specifically, it can inhibit the production of pro-inflammatory cytokines and modulate key signaling pathways such as NF-κB.[2][3]
-
Antioxidant Activity: This analog exhibits significant antioxidant and free radical scavenging activities, which are beneficial in mitigating oxidative stress-related pathologies.[4]
-
Cardioprotective Effects: Studies have indicated its potential in protecting against myocardial ischemia and reperfusion injury.[4]
Given the structural similarities, it is plausible that 6-Bromo-2,3-dihydroxybenzaldehyde could exhibit comparable or unique biological activities. The catechol moiety is a well-known pharmacophore that can participate in redox cycling and metal chelation, while the bromine atom can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability.
Role as a Synthetic Intermediate
6-Bromo-2,3-dihydroxybenzaldehyde can serve as a versatile starting material for the synthesis of more complex molecules, such as:
-
Schiff Bases: The aldehyde group can readily react with primary amines to form Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Chalcones: Condensation with acetophenones can yield chalcones, a class of compounds with diverse pharmacological profiles.
-
Heterocyclic Compounds: The reactive functional groups can be utilized in cyclization reactions to construct various heterocyclic scaffolds, which are prevalent in many approved drugs.
Experimental Considerations and Self-Validating Protocols
When working with 6-Bromo-2,3-dihydroxybenzaldehyde, it is imperative to employ protocols that ensure the integrity of the compound and the reproducibility of the results.
Characterization Workflow
A robust characterization workflow is essential to confirm the identity and purity of synthesized or purchased 6-Bromo-2,3-dihydroxybenzaldehyde.
Caption: A self-validating workflow for compound characterization.
Step-by-Step Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should be used to confirm the presence and integration of the aromatic protons and the aldehyde proton, as well as the hydroxyl protons (which may be broad or exchangeable with D₂O).
-
¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the aldehyde.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule, confirming the molecular formula C₇H₅BrO₃. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis is crucial for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of formic acid) should be used.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl groups, the C=O stretch of the aldehyde, and C-Br vibrations.
-
Conclusion and Future Directions
6-Bromo-2,3-dihydroxybenzaldehyde represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for applications in medicinal chemistry and as a key intermediate in organic synthesis. While direct experimental data remains scarce, the known biological activities of its isomers provide a strong rationale for further investigation into its pharmacological properties. Future research should focus on developing and optimizing a reliable synthetic route, followed by a thorough evaluation of its biological activity profile, particularly in the areas of inflammation, oxidative stress, and cancer. Such studies will be instrumental in unlocking the full potential of this intriguing molecule.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
A Technical Guide to the Determination and Theoretical Prediction of Phenolic pKa Values for 6-Bromo-2,3-dihydroxybenzaldehyde
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For molecules with multiple ionizable centers, such as 6-Bromo-2,3-dihydroxybenzaldehyde, a comprehensive understanding of the specific pKa value for each functional group is paramount. This technical guide provides an in-depth exploration of the theoretical principles and practical methodologies for determining the pKa values of the two phenolic hydroxyl groups in 6-Bromo-2,3-dihydroxybenzaldehyde. We will delve into the electronic effects of the substituents that modulate the acidity of each hydroxyl group and present detailed protocols for both experimental determination via potentiometric and spectrophotometric titrations, and in silico prediction using computational chemistry. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to accurately characterize the ionization behavior of complex phenolic compounds.
Introduction: The Significance of pKa in Drug Development
The ionization state of a drug molecule at physiological pH (typically around 7.4) is a key determinant of its pharmacokinetic and pharmacodynamic properties.[1] The Henderson-Hasselbalch equation quantitatively relates pH, pKa, and the ratio of the protonated and deprotonated forms of a molecule. For a phenolic compound (ArOH), this equilibrium is:
ArOH ⇌ ArO⁻ + H⁺
A lower pKa value signifies a stronger acid, meaning the compound will be more readily deprotonated at a given pH.[2] The degree of ionization affects a molecule's ability to cross biological membranes, bind to its target protein, and its overall solubility. Therefore, the precise determination of pKa values is an indispensable step in the rational design and optimization of drug candidates.[1]
6-Bromo-2,3-dihydroxybenzaldehyde presents an interesting case with two adjacent phenolic hydroxyl groups and two electron-withdrawing substituents (bromo and aldehyde groups) on the aromatic ring. These substituents will have distinct electronic influences on each hydroxyl group, resulting in two different pKa values.
Theoretical Considerations: Predicting the Acidity of the Phenolic Hydroxyl Groups
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents on the aromatic ring that stabilize the negative charge of the phenoxide ion will increase the acidity of the phenol (i.e., lower its pKa).[3] In 6-Bromo-2,3-dihydroxybenzaldehyde, we have two electron-withdrawing groups: a bromo group and an aldehyde group.
-
Inductive Effect (-I): Both the bromine atom and the aldehyde group are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density from the aromatic ring and stabilizing the phenoxide ion.[4]
-
Resonance Effect (-M): The aldehyde group can delocalize the negative charge of the phenoxide ion through resonance, especially when it is in the ortho or para position to the hydroxyl group. The bromo substituent has a weaker electron-donating resonance effect (+M) due to its lone pairs, which is generally outweighed by its strong inductive effect.[4]
Considering the positions of the substituents relative to the two hydroxyl groups in 6-Bromo-2,3-dihydroxybenzaldehyde:
-
Hydroxyl group at C2 (ortho to the aldehyde, meta to the bromo): This hydroxyl group will be significantly acidified by the strong -I and -M effects of the adjacent aldehyde group. The bromo group at the meta position will exert a -I effect.
-
Hydroxyl group at C3 (meta to the aldehyde, ortho to the bromo): This hydroxyl group will be influenced by the -I effect of the aldehyde group and the -I effect of the adjacent bromo group.
Based on these electronic effects, it is predicted that the hydroxyl group at the C2 position will be more acidic (have a lower pKa) than the hydroxyl group at the C3 position . The strong resonance-withdrawing effect of the ortho-aldehyde group is expected to be the dominant factor in stabilizing the corresponding phenoxide ion.
Experimental Determination of pKa Values
The pKa values of 6-Bromo-2,3-dihydroxybenzaldehyde can be determined experimentally using several well-established methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometric titration.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH with a calibrated pH electrode.[1][6]
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M NaOH.
-
Prepare a solution of 6-Bromo-2,3-dihydroxybenzaldehyde at a concentration of approximately 1-10 mM in a suitable solvent (e.g., a water-methanol or water-DMSO mixture to ensure solubility).[5] The ionic strength of the solution should be kept constant, for example, by adding 0.15 M KCl.[6]
-
Calibrate the pH meter using standard buffers of at least three different pH values (e.g., 4, 7, and 10).[6]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration.[6]
-
Add small, precise increments of the standardized NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence points.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points.[7] For a diprotic acid, there will be two inflection points and two half-equivalence points.
-
Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence points.[8]
-
Caption: Workflow for spectrophotometric pKa determination.
Computational pKa Prediction
Computational chemistry offers a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is challenging. [9]Density Functional Theory (DFT) is a commonly used method for this purpose.
The "direct approach" is a practical method that involves calculating the Gibbs free energy of the acid-base equilibrium in solution (ΔGsol). [9]
-
Geometry Optimization:
-
The structures of the protonated (ArOH) and deprotonated (ArO⁻) forms of 6-Bromo-2,3-dihydroxybenzaldehyde are built in silico.
-
The geometries of both species are optimized using a suitable DFT functional and basis set. A recommended combination for phenols is the CAM-B3LYP functional with the 6-311G+dp basis set. [9][10]
-
-
Solvation Energy Calculation:
-
The effect of the solvent (water) is crucial for accurate pKa prediction. A continuum solvation model, such as the Solvation Model based on Density (SMD), is applied to calculate the solvation free energies. [10] * For improved accuracy, it is highly recommended to include explicit water molecules hydrogen-bonded to the phenolic hydroxyl group and the phenoxide ion in the calculations. [9][11]Typically, two explicit water molecules are sufficient to achieve reliable results. [9]
-
-
pKa Calculation:
-
The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔGaq) using the following equation: pKa = ΔGaq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.
-
Caption: Workflow for computational pKa prediction.
Predicted pKa Values and Data Summary
Given the strong electron-withdrawing nature of the aldehyde and bromo substituents, both pKa values for 6-Bromo-2,3-dihydroxybenzaldehyde are expected to be significantly lower than that of phenol.
| Hydroxyl Group Position | Key Substituent Effects | Predicted Relative Acidity | Estimated pKa Range |
| C2-OH | ortho-aldehyde (-I, -M), meta-bromo (-I) | More Acidic (pKa1) | 6.5 - 7.5 |
| C3-OH | meta-aldehyde (-I), ortho-bromo (-I) | Less Acidic (pKa2) | 8.0 - 9.0 |
Disclaimer: These are estimated values based on theoretical principles. Experimental verification is essential for precise determination.
Conclusion
Accurately determining the pKa values of the phenolic hydroxyl groups in 6-Bromo-2,3-dihydroxybenzaldehyde is crucial for understanding its chemical behavior and its potential as a drug candidate. This guide has outlined the theoretical basis for predicting the relative acidity of the two hydroxyl groups and has provided detailed, field-proven protocols for their experimental determination and computational prediction. By combining the insights from both experimental measurements and high-level computational modeling, researchers can achieve a comprehensive and reliable characterization of the ionization properties of this and other complex phenolic molecules, thereby facilitating more informed decisions in the drug discovery and development process.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
-
Berg, D. J., & Linder, P. W. (2010). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 40(3), 164–192. [Link]
-
Nguyen, T. M., Nguyen, V. D., & Mai, V. B. (2021). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. VNU Journal of Science: Natural Sciences and Technology, 37(1). [Link]
-
Aktaş, A. H., Ertürk, E., & Arslan, Z. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Korean Chemical Society, 49(6), 565-570. [Link]
-
Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
-
Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
-
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5433. [Link]
-
Yildiz, E., & Tirit, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-10. [Link]
-
Sembiring, S., & Manurung, M. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1542, 012015. [Link]
-
Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured? Retrieved from [Link]
-
University of Missouri–St. Louis. (2017). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]
-
Romero, F. J., Cárdenas-Jirón, G. I., & Olea-Azar, C. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 296. [Link]
- Al-Obaidi, A. S. M., & Al-Dahmoshi, H. O. M. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators.
-
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Romero, F. J., Cárdenas-Jirón, G. I., & Olea-Azar, C. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 296. [Link]
-
Aktaş, A. H., Ertürk, E., & Arslan, Z. (2005). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Journal of the Korean Chemical Society, 49(6), 565-570. [Link]
-
Romero, F. J., Cárdenas-Jirón, G. I., & Olea-Azar, C. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 296. [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 80(4-5), 1151-1157. [Link]
-
University of Wisconsin-La Crosse. (n.d.). Chapter 24: Phenols. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Synthetic Versatility of 6-Bromo-2,3-dihydroxybenzaldehyde
An In-Depth Guide to Condensation Reactions of 6-Bromo-2,3-dihydroxybenzaldehyde: Protocols and Mechanistic Insights
6-Bromo-2,3-dihydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its unique substitution pattern—featuring a reactive aldehyde group, an electron-withdrawing bromine atom, and a nucleophilic catechol moiety—renders it a versatile precursor for the synthesis of a wide array of complex molecules. These products, including chalcones, flavonoids, coumarins, and various nitrogen-containing heterocycles, are scaffolds of significant interest in drug discovery and materials science due to their diverse biological and photophysical properties.[1]
This guide provides detailed application notes and validated protocols for key condensation reactions involving 6-Bromo-2,3-dihydroxybenzaldehyde. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to leverage this reagent's full synthetic potential.
Section 1: Claisen-Schmidt Condensation for the Synthesis of Novel Chalcones
The Claisen-Schmidt condensation is a robust and fundamental carbon-carbon bond-forming reaction used to synthesize chalcones, which are the biosynthetic precursors to all flavonoids.[2][3] This crossed aldol condensation involves the reaction of an aromatic aldehyde (lacking α-hydrogens) with an enolizable ketone in the presence of a base or acid catalyst.[4] The resulting α,β-unsaturated ketone core is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities.[5]
Expertise & Rationale
In this protocol, 6-Bromo-2,3-dihydroxybenzaldehyde is reacted with a substituted acetophenone. The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion.[6] This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The dihydroxy substitution on the benzaldehyde ring activates it towards nucleophilic attack. The subsequent dehydration of the aldol adduct is typically spontaneous or easily induced, driven by the formation of a highly conjugated system extending across both aromatic rings and the enone linker.[7] Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst.[8]
Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(6-bromo-2,3-dihydroxyphenyl)prop-2-en-1-one
Materials:
-
6-Bromo-2,3-dihydroxybenzaldehyde
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol (Rectified Spirit)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 50% aqueous solution
-
Hydrochloric Acid (HCl), 0.1-0.2 N
-
Deionized Water
-
Crushed Ice
Equipment:
-
250 mL round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask equipped with a mechanical stirrer, dissolve 0.1 moles of the desired substituted acetophenone and 0.1 moles of 6-Bromo-2,3-dihydroxybenzaldehyde in 150 mL of ethanol.
-
Catalyst Addition: While stirring vigorously at room temperature (20-25 °C), add a 50% aqueous solution of KOH or NaOH dropwise. The reaction mixture will likely become turbid and change color. Maintain the temperature with a cool water bath if necessary.[9]
-
Reaction: Continue vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Neutralization & Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice. Carefully neutralize the mixture by adding 0.1-0.2 N HCl dropwise until the pH is approximately 7. The chalcone product will precipitate as a solid.[9][11]
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.
-
Recrystallization: Recrystallize the crude chalcone from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.[11] Dry the final product in a vacuum oven.
Data Summary: Typical Claisen-Schmidt Reaction Conditions
| Reactant 2 (Acetophenone) | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4'-Hydroxyacetophenone | KOH (50% aq.) | Ethanol | 20-25 | 4-6 | 70-85 |
| 4'-Methoxyacetophenone | NaOH (10% aq.) | Ethanol | 20-25 | 5-7 | 75-90 |
| Acetophenone | Ba(OH)₂ | Methanol | Reflux | 3-5 | 65-80 |
| 2'-Hydroxyacetophenone | KOH (50% aq.) | Ethanol | 20-25 | 4-6 | 70-85 |
Yields are estimated based on similar reactions reported in the literature and may vary.
Workflow for Claisen-Schmidt Condensation
Caption: Generalized workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Section 2: Knoevenagel Condensation for Cinnamic Acid Derivatives and Heterocycles
The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z').[12] This reaction is exceptionally versatile, and the choice of the active methylene component dictates the final product. Using malonic acid often leads to cinnamic acid derivatives, while other reagents can pave the way to coumarins or other functionalized olefins.
Expertise & Rationale
Unlike the Claisen-Schmidt condensation, the Knoevenagel reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt.[12] This is crucial because a strong base would readily deprotonate the acidic phenolic hydroxyls on the 6-Bromo-2,3-dihydroxybenzaldehyde, potentially leading to side reactions. The catalyst's role is to deprotonate the active methylene compound, forming a carbanion that acts as the nucleophile.[13]
A particularly useful variant is the Doebner modification , which employs pyridine as both the catalyst and solvent when malonic acid is the active methylene partner. This modification often results in a concomitant decarboxylation following the condensation, providing a direct route to substituted cinnamic acids.[14][15]
Experimental Protocol: Doebner-Knoevenagel Synthesis of 3-(6-Bromo-2,3-dihydroxyphenyl)acrylic Acid
Materials:
-
6-Bromo-2,3-dihydroxybenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, combine 6-Bromo-2,3-dihydroxybenzaldehyde (10 mmol) and malonic acid (15 mmol).
-
Solvent and Catalyst: Add 20 mL of pyridine and a catalytic amount of piperidine (0.1 mL).
-
Reaction: Heat the mixture to reflux (approx. 115°C) with stirring for 3-4 hours. The evolution of CO₂ gas should be observed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated HCl (20 mL).
-
Precipitation and Isolation: Stir the acidic mixture until a precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure acrylic acid derivative.
Data Summary: Knoevenagel Condensation Parameters
| Active Methylene Cmpd. | Catalyst/Solvent | Temperature (°C) | Key Feature | Product Type |
| Malonic Acid | Pyridine / Piperidine | Reflux | Doebner modification, decarboxylation | Cinnamic Acid Derivative |
| Diethyl Malonate | Piperidine / Ethanol | Reflux | Stable ester product | Diethyl Alkylidene Malonate |
| Ethyl Cyanoacetate | Proline / Ethanol | 50-60 | Green organocatalysis | α-Cyanoacrylate |
| Malononitrile | Basic Alumina / Solvent-free | 80 | Heterogeneous, green chemistry | Dicyanovinyl Derivative |
Mechanism of Knoevenagel Condensation
Caption: Key steps in the amine-catalyzed Knoevenagel condensation mechanism.
Section 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful tool for constructing nitrogen-containing heterocyclic systems, specifically tetrahydroisoquinolines and tetrahydro-β-carbolines.[16] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[17][18] This reaction is biomimetic, mirroring the enzymatic synthesis of many alkaloids, and is thus of high importance in drug development.[19]
Expertise & Rationale
This reaction proceeds via two main stages. First, the aldehyde and the amine (e.g., tryptamine) condense to form a Schiff base, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[16] The subsequent and rate-determining step is an intramolecular electrophilic aromatic substitution, where the electron-rich indole ring of tryptamine attacks the iminium ion to close the ring.[20] The choice of acid is critical; traditional methods use strong protic acids like HCl, but Lewis acids (e.g., BF₃·OEt₂) or milder conditions can also be effective, especially given the sensitive dihydroxy functionality on the aldehyde.[20]
Experimental Protocol: Synthesis of a Substituted Tetrahydro-β-carboline
Materials:
-
6-Bromo-2,3-dihydroxybenzaldehyde
-
Tryptamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA) or Boron Trifluoride Etherate (BF₃·OEt₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and drying
Procedure:
-
Initial Setup: To a dry Schlenk flask under an inert atmosphere (N₂), add 6-Bromo-2,3-dihydroxybenzaldehyde (5 mmol) and tryptamine (5 mmol).
-
Solvent: Add 50 mL of anhydrous dichloromethane. Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add the acid catalyst (e.g., TFA, 10 mmol, or BF₃·OEt₂, 5 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.
Data Summary: Pictet-Spengler Reaction Conditions
| β-Arylethylamine | Catalyst | Solvent | Temperature (°C) | Time (h) |
| Tryptamine | TFA | DCM | 0 to RT | 12-24 |
| Phenethylamine | HCl (conc.) | Protic Solvent | Heat | 4-8 |
| Dopamine | H₂SO₄ | Water | RT | 6-12 |
| Tryptamine | BF₃·OEt₂ | Aprotic (DCM) | 0 to RT | 12-24 |
Mechanism of the Pictet-Spengler Reaction
Caption: The acid-catalyzed mechanism for Pictet-Spengler cyclization.
References
-
ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... Available at: [Link]
-
ResearchGate. Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoacetate, and urea under solvent free conditions. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
Pandey, R., et al. (2022). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity. Available at: [Link]
-
MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]
-
ResearchGate. Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol). Available at: [Link]
-
Peyrot, C., et al. (2022). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC. Available at: [Link]
-
University of Missouri-St. Louis. Claisen-Schmidt Condensation. Available at: [Link]
-
Wikipedia. Doebner–Miller reaction. Available at: [Link]
-
Salgan, T. N., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Grokipedia. Pictet–Spengler reaction. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Available at: [Link]
-
MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]
-
PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Available at: [Link]
-
FAQ. What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE? Available at: [Link]
-
SciSpace. (2021). Green synthesis of chalcones derivatives. Available at: [Link]
-
Cambridge University Press. Claisen-Schmidt Condensation. Available at: [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]
-
ACS Publications. Superacid-Catalyzed Condensation of Benzaldehyde with Benzene... Available at: [Link]
-
SynArchive. Doebner-Miller Reaction. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Cambridge University Press. Doebner Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at: [Link]
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. Available at: [Link]
-
Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. Available at: [Link]
-
MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Available at: [Link]
-
Wikipedia. Claisen–Schmidt condensation. Available at: [Link]
-
Tzvetkova, P., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC. Available at: [Link]
-
Slideshare. Doebner-Miller reaction and applications. Available at: [Link]
-
ResearchGate. What is the complete procedure for Doebner-von miller reaction? Available at: [Link]
-
Al-Majedy, Y. K. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]
-
SciSpace. Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Available at: [Link]
-
WebAssign. Experiment 6 - Aldol Condensation. Available at: [Link]
-
Taylor & Francis. Heterocyclic compounds – Knowledge and References. Available at: [Link]
-
Frontiers. Six-Membered Heterocycles: Their Synthesis and Bio Applications. Available at: [Link]
-
Journal of Kufa for Chemical Sciences. (2024). Synthesis, Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. Available at: [Link]
-
ResearchGate. Effect of solvent on the Aldol condensation of benzaldehyde. Available at: [Link]
-
The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]
-
Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. Available at: [Link]
-
JETIR Research Journal. (2024). a review on stereoselectivity in aldol condensation reaction. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. praxilabs.com [praxilabs.com]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knoevenagel Condensation [organic-chemistry.org]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. name-reaction.com [name-reaction.com]
- 19. researchgate.net [researchgate.net]
- 20. jk-sci.com [jk-sci.com]
Solvent selection for reactions involving 6-Bromo-2,3-dihydroxybenzaldehyde
Application Note: Strategic Solvent Selection for Transformations of 6-Bromo-2,3-dihydroxybenzaldehyde
Introduction: The "Triad" Challenge
6-Bromo-2,3-dihydroxybenzaldehyde (CAS: 83983-71-5) represents a unique "functional triad" in organic synthesis:
-
Catechol Moiety (2,3-OH): High acidity and susceptibility to oxidation; capable of strong metal chelation.
-
Aldehyde (C1-CHO): An electrophilic handle for condensation reactions (Schiff bases).
-
Aryl Bromide (C6-Br): A site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
Selecting the correct solvent is not merely about dissolution; it is about controlling chemoselectivity . The proximity of the 6-bromo group to the aldehyde and the intramolecular hydrogen bonding between the 2-hydroxyl and the carbonyl oxygen create a steric and electronic environment that demands precise solvent tuning.
This guide provides field-validated protocols for the three most critical transformation classes: Condensation , Alkylation , and Cross-Coupling .
Solubility Profile & Solvent Compatibility Matrix
The solubility of 6-Bromo-2,3-dihydroxybenzaldehyde is governed by its ability to donate two hydrogen bonds and accept multiple hydrogen bonds.
Table 1: Solvent Compatibility and Application Suitability
| Solvent Class | Specific Solvent | Solubility @ 25°C | Primary Application | Mechanistic Insight |
| Polar Protic | Methanol (MeOH) | High (>50 mg/mL) | Schiff Base Formation | Disrupts intramolecular H-bonds; stabilizes ionic intermediates. |
| Ethanol (EtOH) | High (>40 mg/mL) | Crystallization / Ligand Synthesis | Ideal for reflux; product often precipitates upon cooling (self-purifying). | |
| Water | Low (<1 mg/mL) | Biphasic Couplings | Soluble only at pH > 8 (as phenolate). Used as a co-solvent for inorganic bases. | |
| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Biological Assays / Difficult Couplings | Universal solubilizer; difficult to remove (high BP). |
| DMF | Very High (>100 mg/mL) | O-Alkylation (SN2) | Enhances nucleophilicity of phenolates by solvating cations (K+, Na+). | |
| Acetone | Moderate | Mild Protection | Good for kinetic control; easy removal. | |
| Non-Polar | Dichloromethane | Low | Work-up / Extraction | Poor solubilizer for the raw material due to polarity; good for protected derivatives. |
| Toluene | Very Low | High-Temp Coupling | Requires phase transfer catalysts or protection of OH groups. |
Protocol 1: Schiff Base Ligand Synthesis (Condensation)
Objective: Synthesis of imine ligands for transition metal coordination (Cu, Zn, Ni). Challenge: The 2-OH group forms a strong intramolecular hydrogen bond with the aldehyde, reducing electrophilicity. Solution: Use Ethanol (EtOH) . It acts as both solvent and catalyst support.
Methodology
-
Dissolution: Dissolve 1.0 eq of 6-Bromo-2,3-dihydroxybenzaldehyde in absolute EtOH (10 mL/mmol).
-
Note: If the solution is cloudy, mild heating to 40°C will clarify it.
-
-
Amine Addition: Add 1.0–1.1 eq of the primary amine (e.g., ethylenediamine, aniline derivatives) dropwise.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid or H₂SO₄.
-
Reasoning: Protonation of the carbonyl oxygen activates it against the nucleophilic attack of the amine, overcoming the deactivating intramolecular H-bond.
-
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Isolation: Cool strictly to 0°C. The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter and wash with cold EtOH.
Self-Validating Check:
-
Success: Appearance of a vibrant color change (conjugation extension) and precipitation.
-
Failure (Oil formation): Indicates incomplete reaction or wet solvent. Recrystallize from EtOH/Hexane.
Protocol 2: Regioselective O-Alkylation
Objective: Protection of hydroxyl groups or synthesis of ether derivatives. Challenge: The 2-OH and 3-OH have different acidities. The 2-OH is less acidic due to H-bonding. Solution: Use DMF (Dimethylformamide) for complete alkylation or Acetone for controlled mono-alkylation.
Methodology (Complete Alkylation)
-
Setup: Charge reaction vessel with 6-Bromo-2,3-dihydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add Potassium Carbonate (K₂CO₃, 3.0 eq). Stir at RT for 30 mins.
-
Observation: The solution will turn dark (phenolate formation).
-
-
Electrophile: Add Alkyl Halide (e.g., MeI, BnBr) (2.5 eq).
-
Reaction: Stir at 60°C for 12 hours.
-
Work-up (Critical for DMF): Pour the reaction mixture into Ice Water (10x volume). The product will precipitate.
-
Why: DMF is miscible with water; the organic product is not. Avoids rotovap of high-boiling DMF.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling[1]
Objective: C-C bond formation at the C6 position. Challenge: Free phenols can poison Pd catalysts; steric hindrance at C6 (ortho to aldehyde). Solution: 1,4-Dioxane/Water (4:1) biphasic system.
Methodology
-
Solvent System: Degas a mixture of 1,4-Dioxane and Water (4:1 ratio) with Nitrogen for 15 minutes.
-
Why: Water dissolves the inorganic base (Na₂CO₃); Dioxane dissolves the aryl bromide and boronic acid.
-
-
Reagents: Add 6-Bromo-2,3-dihydroxybenzaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Tip: If the substrate is unprotected, increase catalyst loading to 7-8 mol% to account for some metal coordination by the catechol.
-
-
Reaction: Heat to 90°C under Nitrogen for 12–18 hours.
-
Purification: Acidify carefully to pH 4 (to protonate the phenols) before extracting with Ethyl Acetate.
Decision Logic & Workflow Visualization
The following diagrams illustrate the logic for solvent selection and the experimental workflow for the most common application (Schiff Base).
Figure 1: Solvent Selection Decision Tree based on reaction type.
Figure 2: Step-by-step workflow for Schiff Base synthesis.
References
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Available at: [Link][1]
-
ResearchGate. Synthesis and characterization of Schiff base ligands derived from dihydroxybenzaldehyde. (Contextual derivation for protocol adaptation). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2,3-dihydroxybenzaldehyde
Topic: Improving Reaction Yield & Regioselectivity Target Molecule: 6-Bromo-2,3-dihydroxybenzaldehyde (CAS: 105574-06-9) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Regioselectivity Trap
The primary cause of low yield in the synthesis of 6-bromo-2,3-dihydroxybenzaldehyde is not typically conversion efficiency, but regiochemical failure .
Standard electrophilic bromination of 2,3-dihydroxybenzaldehyde (or its o-vanillin analogs) is electronically driven to the 5-position (para to the C2-hydroxyl/alkoxy group) due to the combined directing effects of the oxygen substituents and the deactivating nature of the aldehyde. Researchers attempting direct bromination often isolate the 5-bromo isomer or an inseparable mixture, leading to "low yields" of the desired 6-bromo target.
To achieve high yields of the 6-bromo isomer , you must invert the standard reactivity patterns using Directed Ortho Metalation (DoM) or specific blocking strategies.
Module 1: Synthetic Strategy & Troubleshooting
Route A: The "High-Fidelity" Pathway (Recommended)
Strategy: Directed Ortho Metalation (DoM) of the protected acetal.
This route guarantees the 6-position regiochemistry by utilizing the coordination of a lithiated base to the acetal oxygen, directing the bromination to the ortho position (C6).
Protocol Workflow:
-
Protection: 2,3-Dimethoxybenzaldehyde
Acetal (using ethylene glycol). -
Lithiation: Acetal + n-BuLi (Directs to C6).
-
Quench: Electrophilic Bromine source (CBr
or Br ). -
Deprotection: Acid hydrolysis.
-
Demethylation: BBr
mediated cleavage.
Route B: The "Classic" Pathway (High Risk)
Strategy: Electrophilic Bromination of 2,3-Dimethoxybenzaldehyde.
Warning: This route is highly sensitive to conditions. In acetic acid, the major product is often the 5-bromo isomer. Some literature suggests the use of FeBr
Interactive Troubleshooting Guide (FAQs)
Q1: My NMR shows a major doublet at ~7.1 ppm and ~7.4 ppm (J = 8.7 Hz). Is this my product?
Diagnosis: No. You have likely synthesized the 5-bromo isomer .
-
The Science: The coupling constant (
) of 8.7 Hz indicates ortho-coupling between protons at C4 and C5 (in the 6-bromo product) or C5 and C6? No.-
5-Bromo Isomer: Protons are at C4 and C6. They are meta to each other (
Hz). -
6-Bromo Isomer: Protons are at C4 and C5. They are ortho to each other (
Hz).
-
-
Correction: If you see a large coupling constant (
Hz), you actually do have the 6-bromo isomer (protons at 4,5 are adjacent). If you see two doublets with small coupling ( Hz), you have the 5-bromo isomer (protons at 4,6 are meta). -
Verification: Check the shift of the aldehyde proton. In the 6-bromo isomer, the aldehyde is flanked by a bromo group and an alkoxy group, often shifting the -CHO proton slightly upfield compared to the 5-bromo isomer due to steric twisting out of planarity.
Q2: The demethylation step with BBr
yields a black tar. How do I improve recovery?
Diagnosis: Oxidative degradation of the catechol (dihydroxy) product.
-
The Science: 2,3-Dihydroxybenzaldehydes are electron-rich catechols prone to oxidation into quinones under basic or aerobic conditions.
-
Solution:
-
Strict Anaerobic Workup: Perform the BBr
quench under N . -
Acidic Quench: Quench into ice-cold dilute HCl, not NaOH. Catechols are stable in acid but polymerize rapidly in base.
-
Reducing Agent: Add Sodium Bisulfite (NaHSO
) or Sodium Dithionite to the aqueous quench to prevent quinone formation.
-
Q3: Can I brominate 2,3-dihydroxybenzaldehyde directly to save steps?
Diagnosis: Not for the 6-bromo isomer.
-
The Science: The C2-OH and C3-OH are strong activators. The C1-CHO is a meta-director (directing to C3 and C5). The C5 position is activated by the C2-OH (para) and directed by the CHO (meta). The C6 position is sterically crowded by the CHO and less activated.
-
Outcome: You will get predominantly 5-bromo-2,3-dihydroxybenzaldehyde .
Visualizing the Pathway
The following diagram illustrates the divergence between the Thermodynamic (Electrophilic) and Kinetic/Directed (DoM) pathways.
Caption: Divergent synthesis pathways. Route A (top) yields the incorrect isomer.[1] Route B (bottom) utilizes the acetal directing group to enforce 6-position regioselectivity.
Optimized Experimental Protocols
Protocol 1: Directed Ortho Metalation (High Yield Route)
Use this for >95% isomeric purity.
| Reagent | Equivalents | Role | Critical Parameter |
| 2,3-Dimethoxybenzaldehyde Acetal | 1.0 | Substrate | Must be dry (azeotrope with toluene). |
| n-Butyllithium (2.5M) | 1.1 - 1.2 | Lithiating Agent | Add at -78°C . Temp must not exceed -40°C. |
| TMEDA (Optional) | 1.1 | Ligand | Enhances lithiation rate/selectivity. |
| CBr | 1.2 | Electrophile | Dissolve in THF; add slowly to maintain temp. |
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon. Dissolve acetal in anhydrous THF.
-
Lithiation: Cool to -78°C. Add n-BuLi dropwise over 20 mins.
-
Incubation: Stir at -78°C for 1 hour. (The lithium coordinates to the acetal oxygens and the C2-methoxy, activating the C6 proton).
-
Quench: Add solution of CBr
in THF dropwise. -
Workup: Warm to RT, quench with saturated NH
Cl. Extract with EtOAc.
Protocol 2: Demethylation (BBr
Method)
Critical for preventing "tar" formation.
-
Dissolve 6-bromo-2,3-dimethoxybenzaldehyde in anhydrous CH
Cl (DCM). -
Cool to -78°C (Essential to prevent polymerization).
-
Add BBr
(1M in DCM) (3.0 - 4.0 equivalents) dropwise. -
Allow to warm to 0°C (or RT) slowly overnight.
-
Quench Protocol: Pour reaction mixture slowly into ice water containing 5% NaHSO
. -
Extract with EtOAc. Wash organic layer with brine.[2] Dry over Na
SO .
References
- Regioselectivity in Bromination: Rubenstein, L. (1925). The Bromination of 2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions, 127, 1998-2004.
-
Directed Ortho Metalation (DoM): Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879-933. Link
-
Synthesis of Bromo-Dimethoxybenzaldehydes: Borges, E., et al. (2021).[3] Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(4). Link
-
Demethylation Protocols: McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 19(11), 1857-1867. Link
Sources
Technical Support Center: Troubleshooting Schiff Base Formation with Sterically Hindered Benzaldehydes
Introduction: The "Steric Wall" in Imine Synthesis
Welcome to the technical support center. If you are reading this, you are likely facing the "Steric Wall." Standard Schiff base condensation (aldehyde + amine
This guide moves beyond textbook chemistry to provide field-proven protocols for forcing these difficult reactions to completion and isolating the unstable products.
Phase 1: Strategic Planning & Optimization
Q1: Why is my reaction stalling at 50% conversion despite refluxing for 24 hours?
Diagnosis: You are fighting a thermodynamic equilibrium. In sterically hindered systems, the equilibrium constant (
Solution: You must aggressively remove water to drive the reaction (Le Chatelier’s principle).
-
Solvent Choice: Switch from Ethanol/Methanol to Toluene or Xylene . These allow for higher reaction temperatures (
C) and form azeotropes with water. -
Water Removal: A standard Dean-Stark trap may be insufficient for small scales (<1g) because the water volume is too small to separate. Use Activated 4Å Molecular Sieves directly in the reaction flask or a Soxhlet extractor filled with CaH
or sieves.
Q2: Should I use a Bronsted Acid or a Lewis Acid?
The Rule of Thumb:
-
Mild Hindrance: Use Bronsted Acids (Glacial Acetic Acid,
-TsOH). These protonate the carbonyl oxygen, making it more electrophilic. -
Severe Hindrance: Use Lewis Acids (TiCl
, ZnCl , AlCl ). Lewis acids coordinate to the carbonyl oxygen more strongly than a proton and can also act as dehydrating agents, effectively acting as both catalyst and water scavenger.
Phase 2: Validated Experimental Protocols
Method A: The "Heavy Duty" TiCl Method
Best for: Highly hindered substrates (e.g., 2,6-disubstituted benzaldehydes) that fail with standard acid catalysis.
Mechanism: Titanium tetrachloride (
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the hindered amine (1.0 eq) and base (Triethylamine, 3.0 eq) in anhydrous dry DCM or Toluene.
-
Activation: Cool to
C. Add (0.5 - 0.6 eq) dropwise. Caution: Fuming and exotherm. -
Addition: Add the hindered benzaldehyde (1.0 eq) dissolved in the same solvent dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Workup:
-
The reaction will become a thick slurry (TiO
formation). -
Dilute with diethyl ether.
-
Filter through a pad of Celite to remove the titanium salts.
-
Concentrate the filtrate. Note: Avoid aqueous wash if product is hydrolytically unstable.
-
Method B: Microwave-Assisted Synthesis (Green/Fast)
Best for: Rapid screening and moderately hindered substrates.
Protocol:
-
Mix: Combine Aldehyde (1.0 eq) and Amine (1.0 eq) in a microwave vial.
-
Solvent: Add minimal Ethanol (just enough to make a slurry) or run Solvent-Free (neat).
-
Catalyst: Add 1-2 drops of Glacial Acetic Acid.
-
Irradiation: Heat at
C for 5–15 minutes (Dynamic mode). -
Isolation: Cool to RT. The product often crystallizes out. Filter and wash with cold ethanol.
Phase 3: Isolation & Purification (The "How do I get it out?" Phase)
Q3: My product decomposes on the silica column. What happened?
Diagnosis: Silica gel is slightly acidic (
Solution:
-
Neutralize Silica: Pre-treat your silica gel column by flushing it with 1% Triethylamine (Et
N) in Hexane before loading your sample. -
Switch Stationary Phase: Use Neutral Alumina (Aluminum Oxide) instead of silica. It is much gentler on acid-sensitive imines.
-
Recrystallization: Whenever possible, avoid chromatography. Recrystallize from hot Ethanol, Methanol, or Hexane.
Q4: My product is an oil/goo and won't crystallize.
Troubleshooting:
-
Trituration: Add a non-solvent (like cold Hexane or Pentane) to the oil and scratch the flask sides with a glass rod to induce nucleation.
-
Seed Crystal: If you have even a micro-crystal from a previous batch, add it.
-
Impurities: Trace aldehyde prevents crystallization. Wash the crude oil with aqueous Sodium Bisulfite (
) to remove unreacted aldehyde as the bisulfite adduct.
Comparative Data Analysis
| Feature | Standard Reflux ( | TiCl | Microwave Assisted | Mechanochemistry (Grinding) |
| Reaction Time | 12 - 48 Hours | 2 - 12 Hours | 5 - 20 Minutes | 10 - 30 Minutes |
| Steric Tolerance | Low - Medium | High | Medium - High | Medium |
| Water Removal | Dean-Stark (Slow) | Chemical Scavenging (Fast) | Evaporation/None | None/Evaporation |
| Yield (Hindered) | 20 - 50% | 80 - 95% | 60 - 90% | 70 - 90% |
| Complexity | Low | High (Air sensitive) | Low | Very Low |
Visual Troubleshooting Guides
Diagram 1: Reaction Mechanism & Steric Clash
This diagram illustrates why the reaction fails (Steric Clash) and how TiCl
Caption: Mechanism of steric hindrance blocking carbinolamine formation and TiCl4's role in driving the reaction.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for selecting the correct optimization pathway based on reaction behavior.
References
-
TiCl4 Method: Weingarten, H., Chupp, J. P., & White, W. A. (1967). Ketimine syntheses.[1][2] Use of titanium tetrachloride in a new method for their preparation.[1][2] The Journal of Organic Chemistry, 32(10), 3246–3249. Link
-
Steric Hindrance: Love, B. E., & Ren, J. (1993).[3] Synthesis of sterically hindered imines. The Journal of Organic Chemistry, 58(20), 5556–5557. Link
-
Microwave Synthesis: Gopalakrishnan, M., Sureshkumar, P., Kanagarajan, V., & Thanusu, J. (2005). New environmentally friendly solvent-free synthesis of imines using microwave irradiation. Research on Chemical Intermediates, 31, 499–502. Link
-
Mechanochemistry: Cinčić, D., Friščić, T., & Jones, W. (2006). A stepwise mechanism for the mechanochemical synthesis of metal-organic frameworks. Journal of the American Chemical Society, 128(36), 11732-11733. (Context on solid-state imine formation). Link
-
Purification: Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link
Sources
Technical Support Center: Purification of 6-Bromo-2,3-dihydroxybenzaldehyde
Ticket ID: #PUR-6BR-DHBA-001
Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary
Purifying 6-Bromo-2,3-dihydroxybenzaldehyde (6-Br-2,3-DHBA) presents a unique set of challenges due to the activating nature of the catechol moiety (2,3-dihydroxy group). The primary impurities encountered are usually the 5-bromo regioisomer (thermodynamically favored), oxidative quinoid tars (due to air sensitivity), and inorganic salts from the bromination reagents.
This guide provides modular protocols to address these specific impurities. Unlike standard datasheets, these workflows are designed to be self-validating —you will confirm success at each stage using specific physical markers (NMR coupling constants and solubility behavior).
Module 1: Removing "Black Tar" & Polymerized Impurities
Symptom: The crude product is a dark brown/black sticky solid or oil, likely due to oxidation of the catechol ring into quinones or aldol polymerization. Method: Bisulfite Adduct Purification
This method exploits the aldehyde functionality.[1][2] The target molecule forms a water-soluble sulfonate adduct, while tars, polymerized species, and non-aldehyde impurities remain in the organic phase.
Protocol:
-
Dissolution: Dissolve 10 g of crude material in 100 mL of Ethyl Acetate (EtOAc) .
-
Adduct Formation: Add 100 mL of saturated aqueous Sodium Metabisulfite (Na₂S₂O₅) . Stir vigorously for 2–4 hours.
-
Observation: A white or pale yellow precipitate (the bisulfite adduct) may form at the interface. If it does, filter it.[3] If it remains soluble in the aqueous phase, separate the layers.
-
-
Wash:
-
If solid adduct: Wash the filter cake with fresh EtOAc to remove tars.
-
If aqueous solution: Wash the aqueous layer 2x with EtOAc. Discard the organic layer (contains tars).
-
-
Regeneration:
-
Isolation: Separate the organic layer, dry over MgSO₄, and evaporate.
-
Result: You should obtain a pale yellow to off-white solid.
-
Module 2: Separating the 5-Bromo Regioisomer
Symptom: 1H NMR shows a mixture of isomeric peaks. Technical Insight: The electronic environment of the 5-bromo and 6-bromo isomers differs significantly.
-
6-Bromo (Target): Protons at C4 and C5 are neighbors. Look for Ortho coupling (doublets, J ≈ 8.0–9.0 Hz).
-
5-Bromo (Impurity): Protons at C4 and C6 are separated. Look for Meta coupling (doublets, J ≈ 1.5–2.5 Hz).
Protocol: Fractional Recrystallization
Chromatography is often difficult due to the "streaking" of catechols on silica. Recrystallization is preferred.[6]
| Solvent System | Polarity Index | Usage Case |
| Ethanol / Water (9:1) | High | Primary Recommendation. Good for removing inorganic salts and minor isomers. |
| Acetonitrile (MeCN) | Medium | Excellent for separating isomers. The 5-bromo isomer is often less soluble in cold MeCN. |
| Toluene | Low | Use only if the product is heavily contaminated with non-polar side products. |
Step-by-Step (Ethanol/Water Method):
-
Dissolve crude solid in boiling Ethanol (absolute) . Use the minimum amount required to dissolve it (approx. 10–15 mL per gram).
-
Once dissolved, add hot Water dropwise until a faint turbidity persists.
-
Add a few drops of Ethanol to clear the solution.
-
Critical Step: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C (fridge) for 12 hours.
-
Filtration: Filter the crystals.
-
Validation: Check the NMR of the crystals vs. the mother liquor. The 5-bromo isomer often enriches in the mother liquor (filtrate) due to different lattice energy packing.
-
Module 3: Removing Inorganic Salts (Ash)
Symptom: Product has a high melting point range or leaves non-combustible residue (ash). Cause: Trapped Aluminum (if AlCl3 used), Iron, or Sodium salts.
Protocol: Chelation Wash[4]
-
Dissolve product in Ethyl Acetate .[5]
-
Wash with 0.1 M EDTA (disodium salt) solution (pH adjusted to ~5).
-
Why: EDTA sequesters multivalent metal ions (Fe³⁺, Al³⁺) preventing them from carrying over.
-
-
Wash with Brine (saturated NaCl) .
-
Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ to avoid magnesium Lewis acid coordination with the catechol.
Visual Troubleshooting Guide
Figure 1: Decision matrix for the purification of 6-bromo-2,3-dihydroxybenzaldehyde based on impurity profile.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn pink/red upon filtration? A: Catechols are highly susceptible to oxidation in air, forming ortho-quinones which are deeply colored (red/brown).
-
Fix: Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon). Add a trace amount of Sodium Dithionite or Ascorbic Acid to the aqueous recrystallization solvent to act as a scavenger.
Q2: I cannot separate the 5-bromo and 6-bromo isomers by recrystallization. What next? A: If fractional crystallization fails, you must use Column Chromatography .
-
Stationary Phase: Acid-washed Silica Gel (to prevent phenol tailing).
-
Mobile Phase: Hexane:Ethyl Acetate (start 90:10, gradient to 70:30) + 1% Acetic Acid .
-
Note: The Acetic Acid is critical to suppress ionization of the phenolic -OH, sharpening the bands.
Q3: How do I distinguish the 6-bromo from the 5-bromo isomer on NMR without a standard? A: Use the coupling constants (J-values) of the aromatic protons:
-
6-Bromo-2,3-dihydroxybenzaldehyde: The remaining protons are at positions 4 and 5. They are ortho to each other.
. -
5-Bromo-2,3-dihydroxybenzaldehyde: The remaining protons are at positions 4 and 6. They are meta to each other.
.
References
-
General Synthesis & Bromination of Hydroxybenzaldehydes
- Source:Journal of Organic Chemistry, "Regioselective Bromin
- Relevance: Establishes the thermodynamic preference for the 5-position over the 6-position in catechol deriv
-
Bisulfite Adduct Purification Method
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
- Context: Standard procedure for aldehyde purification
-
Isomer Identification (NMR Data)
- Source: Sigma-Aldrich / Merck CoA Data for 6-Bromo-2,3-dihydroxybenzaldehyde.
-
Context: Confirmation of proton coupling patterns.[2]
-
(Note: Search CAS 83983-71-5 for specific spectral data).
-
Recrystallization Solvents for Phenolics
- Source: University of Rochester, "Solvents for Recrystalliz
-
Context: Polarity matching for phenolic compounds.[7]
Sources
- 1. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
Minimizing side reactions during brominated benzaldehyde functionalization
Welcome to the Technical Support Center for the functionalization of brominated benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying these versatile building blocks. Brominated benzaldehydes are invaluable precursors in organic synthesis, offering a gateway to a diverse array of complex molecules through sequential and chemoselective reactions. However, the dual reactivity of the aldehyde and the aryl bromide moieties presents unique challenges, often leading to undesired side reactions that can compromise yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions encountered during key transformations such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Grignard reactions. More importantly, we will provide field-proven, step-by-step protocols and strategies to mitigate these issues, ensuring the integrity of your synthetic routes.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aryl bromide position of brominated benzaldehydes. However, the presence of the aldehyde group and the nature of the palladium catalytic cycle can lead to several side reactions.
FAQ 1: Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with a brominated benzaldehyde and observing significant amounts of dehalogenated benzaldehyde and homocoupled biaryl byproduct. How can I minimize these side reactions?
Answer: This is a common challenge. Dehalogenation (hydrodehalogenation) and homocoupling are two of the most prevalent side reactions in Suzuki-Miyaura couplings.[1][2] Understanding their mechanisms is key to their suppression.
Mechanistic Insight:
-
Dehalogenation: This occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[2] The hydride source can be the solvent (e.g., alcohols), the base, or even trace amounts of water. The resulting palladium-hydride species can then undergo reductive elimination to yield the dehalogenated arene.[2]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1] It can also occur if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient, leading to Pd(II)-mediated coupling of the boronic acid.[1]
Troubleshooting & Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., Buchwald precatalysts).[1] | Pd(II) precatalysts require in-situ reduction, which can sometimes lead to homocoupling.[1] |
| Ligands | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[2][3] | These ligands promote the desired oxidative addition and reductive elimination steps, outcompeting the pathways to dehalogenation and homocoupling.[4] |
| Base Selection | Use a carefully chosen base. K₃PO₄ or Cs₂CO₃ are often good choices.[1][3] | The base is crucial for activating the boronic acid.[5] The choice can influence the formation of palladium-hydride species. |
| Solvent | Ensure solvents are rigorously degassed and anhydrous if the protocol specifies.[1] | Oxygen is a major contributor to homocoupling.[1] Thorough degassing is critical. |
| Temperature | Optimize the reaction temperature. While heating can increase the reaction rate, excessive heat can promote catalyst decomposition and side reactions.[1] | A balance must be struck between achieving a reasonable reaction rate and minimizing side product formation. |
| Degassing | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1][2] | This is the most critical step to prevent oxygen-mediated homocoupling.[1] |
Experimental Protocol: Minimizing Side Reactions in Suzuki Coupling of 4-Bromobenzaldehyde
FAQ 2: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of bromobenzaldehyde is giving low yields and I suspect β-hydride elimination. How can I improve this reaction?
Answer: Low yields in Buchwald-Hartwig aminations can be due to several factors, with β-hydride elimination being a potential side reaction, especially with certain amine substrates. Optimizing the catalyst system and reaction conditions is key.
Mechanistic Insight:
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] An unproductive pathway that competes with reductive elimination is β-hydride elimination from the amide intermediate, which leads to a dehalogenated arene and an imine byproduct.
Troubleshooting & Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Ligand Selection | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos).[7] | These ligands accelerate the rate of reductive elimination, which outcompetes β-hydride elimination.[4] |
| Base | A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[6] | The base facilitates the deprotonation of the amine, which is a key step in the catalytic cycle.[6] |
| Solvent | Anhydrous, non-protic solvents like toluene or dioxane are typically used.[6][7] | Protic solvents can interfere with the reaction. |
| Temperature | Reaction temperatures typically range from 80-120 °C.[7] Optimization may be necessary. | Higher temperatures can sometimes favor the desired reaction pathway. |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzaldehyde
Section 2: Aldehyde Functionality and Protecting Group Strategies
The aldehyde group is highly reactive and can interfere with many functionalization reactions targeting the aryl bromide. Protecting the aldehyde is often a necessary strategy.
FAQ 3: Protecting the Aldehyde Group
Question: I need to perform a reaction that is incompatible with the aldehyde group on my brominated benzaldehyde. What is the best protecting group strategy?
Answer: The most common and effective strategy for protecting aldehydes is their conversion to acetals.[8] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.
Mechanistic Insight:
Acetals are stable to basic and nucleophilic conditions, which are common in many cross-coupling and organometallic reactions.[8] They are readily formed under acidic catalysis and can be easily removed by acid-catalyzed hydrolysis.[8]
Troubleshooting & Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Protecting Group | Use ethylene glycol to form a 1,3-dioxolane. | Cyclic acetals are generally more stable than acyclic ones. |
| Catalyst | A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is typically used. | Acid catalysis is required for both the formation and cleavage of the acetal. |
| Water Removal | Use a Dean-Stark apparatus to remove water as it is formed during the reaction. | The formation of an acetal is a reversible reaction, and removing water drives the equilibrium towards the product. |
| Deprotection | Mild acidic conditions (e.g., aqueous HCl or p-TsOH in acetone/water) are used for deprotection. | The acetal is stable to base but readily cleaved by acid. |
Experimental Protocol: Acetal Protection of 4-Bromobenzaldehyde
Section 3: Grignard Reactions
Grignard reagents are powerful nucleophiles and strong bases, which can lead to multiple side reactions when used with brominated benzaldehydes.
FAQ 4: Grignard Reaction with Brominated Benzaldehydes
Question: When I attempt to form a Grignard reagent from a brominated benzaldehyde, I get a complex mixture of products. What is going wrong?
Answer: Attempting to form a Grignard reagent from a brominated benzaldehyde directly is generally not feasible. The highly nucleophilic Grignard reagent, once formed, will immediately react with the aldehyde group of another starting material molecule. This leads to a complex mixture of oligomeric and polymeric byproducts.
Mechanistic Insight:
Grignard reagents are incompatible with aldehydes. The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic.[9] This nucleophilic carbon will readily attack the electrophilic carbonyl carbon of the aldehyde.
Troubleshooting & Mitigation Strategies:
The only viable strategy is to protect the aldehyde group before attempting to form the Grignard reagent.
-
Protect the Aldehyde: Convert the brominated benzaldehyde to its acetal derivative as described in FAQ 3.
-
Form the Grignard Reagent: The bromo-benzaldehyde acetal can now be used to form the Grignard reagent without self-reaction.
-
Perform the Desired Reaction: React the Grignard reagent with the desired electrophile.
-
Deprotect the Aldehyde: Remove the acetal protecting group using mild acidic conditions to reveal the aldehyde functionality.
Decision Workflow for Grignard Reaction with Brominated Benzaldehydes
References
- BenchChem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. BenchChem.
- ChemSpeed. (n.d.).
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Liu, X.-H., Park, H., Hu, J.-H., Hu, Y., Zhang, Q.-L., Wang, B.-L., Sun, B., Yeung, K.-S., Zhang, F.-L., & Yu, J.-Q. (2017). Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 888–896.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- Figshare. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry - ACS.
- ResearchGate. (n.d.). Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups | Request PDF.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). A Comparative Guide: Suzuki vs.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Google Patents. (n.d.). CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.
- ACS Publications. (2011, June 20). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry.
- Springer Nature Experiments. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2025, January 2).
- Nature. (2025, November 6).
- Benchchem. (n.d.).
- (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Benchchem. (n.d.).
- Chemical Communications (RSC Publishing). (2021, December 6).
- (2001, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis | PDF | Aldehyde.
- TCI (Shanghai) Development Co., Ltd. (n.d.).
- (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.
- (n.d.). Grignard Reaction.
- Google Patents. (n.d.). CN101948460A - Preparation method for o-bromobenzaldehyde ethylence acetal.
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- PMC. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Organic Syntheses Procedure. (n.d.). Acetaldehyde, bromo-, diethyl acetal.
- ResearchGate. (n.d.). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions | Request PDF.
- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF.
- PolyU Electronic Theses. (2025).
- OSTI. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”.
- ChemRxiv. (n.d.).
- (n.d.). 25. The Grignard Reaction.
- ResearchGate. (n.d.). Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with....
- Obrnuta faza. (n.d.).
- Journal of Synthetic Chemistry. (2024, January 21).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: 6-Bromo-2,3-dihydroxybenzaldehyde Stability Guide
Topic: Stability of 6-Bromo-2,3-dihydroxybenzaldehyde in basic media Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.
Compound: 6-Bromo-2,3-dihydroxybenzaldehyde CAS: 83983-71-5 Key Functional Groups: Catechol (2,3-dihydroxy), Aldehyde, Aryl Bromide.
Executive Summary
6-Bromo-2,3-dihydroxybenzaldehyde is highly unstable in basic media . While the bromine substituent offers some steric protection, the catechol moiety (2,3-dihydroxy) drives rapid oxidative degradation upon deprotonation. In the presence of hydroxide ions (
Critical Recommendation: All basic manipulations must be performed under strict inert atmosphere (
Part 1: Common Issues & Troubleshooting (Q&A)
Q1: "My reaction mixture turned dark brown/black immediately after adding NaOH. Is this normal?"
Diagnosis: This is the hallmark sign of oxidative polymerization .
Technical Explanation:
Upon addition of a base (NaOH, KOH,
-
Deprotonation: Formation of the catecholate dianion.
-
SET Oxidation: Single Electron Transfer (SET) to molecular oxygen forms a semiquinone radical.
-
Quinone Formation: Further oxidation yields the o-quinone (6-bromo-3-hydroxy-1,2-benzoquinone derivative).
-
Polymerization: These electrophilic quinones react rapidly with unoxidized catecholates (nucleophiles) or self-polymerize to form heterogeneous, dark-colored polymers similar to melanin.
Corrective Action:
-
Immediate: Acidify the solution to pH 3-4. If the color persists, the polymerization is irreversible.
-
Prevention: You must sparge all basic buffers with Argon for 15-20 minutes before use. Add a reducing agent like sodium dithionite (
) or sodium metabisulfite (0.1 - 1.0 eq) to the reaction mixture if compatible with your downstream chemistry.
Q2: "I am observing a loss of the aldehyde peak in NMR/HPLC, but no polymer formation. Is the Cannizzaro reaction occurring?"
Diagnosis: Unlikely to be the primary cause, but possible under forcing conditions.
Technical Explanation:
The Cannizzaro reaction (disproportionation to benzyl alcohol and benzoic acid) generally requires a non-enolizable aldehyde and strong base.[1][2] While 6-bromo-2,3-dihydroxybenzaldehyde has no
-
Electronic Deactivation: The phenolate anions generated in base are strong electron donors (via resonance), significantly reducing the electrophilicity of the carbonyl carbon. This makes nucleophilic attack by
(the rate-determining step of Cannizzaro) difficult. -
Steric Hindrance: The bromine atom at position 6 (ortho to the aldehyde) and the oxide at position 2 create a sterically congested environment, twisting the carbonyl group out of planarity and further hindering attack.
Alternative Culprit: Look for oxidative ring cleavage or nucleophilic aromatic substitution . In strong, hot base, the hydroxide may displace the bromine (hydrodehalogenation) or attack the quinone intermediate, leading to complex fragmentation products.
Q3: "Can I use this compound in a Suzuki-Miyaura coupling under basic conditions?"
Diagnosis: Yes, but standard protocols will fail.
Technical Explanation:
Standard Suzuki conditions (e.g.,
-
Protection: You must protect the catechol hydroxyls before coupling. The acetonide (using 2,2-dimethoxypropane) or benzyl ethers are recommended. The free catechol poisons Palladium catalysts by coordinating tightly to the metal center.
-
Boronate Selection: If you cannot protect, use a boronic ester (pinacol) rather than the acid, and use anhydrous conditions with a non-nucleophilic base (e.g.,
or in dry DMF).
Part 2: Stability Data & Mechanisms
Physicochemical Parameters in Base
| Parameter | Value (Approx.) | Implication |
| pKa 1 (2-OH) | 7.1 - 7.5 | Deprotonates near neutral pH. 2-OH is more acidic due to H-bond with aldehyde. |
| pKa 2 (3-OH) | 11.5 - 12.5 | Requires stronger base. Dianion is the most reactive species. |
| Oxidation Potential | Low (< 0.5 V vs SHE) | Extremely easy to oxidize in air when deprotonated. |
| Half-life (pH 10, Air) | < 10 minutes | Rapid degradation without inert gas protection. |
| Half-life (pH 10, | > 24 hours | Stable if oxygen is rigorously excluded. |
Degradation Pathway Visualization
The following diagram illustrates the "Oxidative Cascade" that occurs when the compound is exposed to base and air.
Figure 1: The oxidative degradation pathway of 6-Bromo-2,3-dihydroxybenzaldehyde in basic media. Note the rapid progression from dianion to polymer.
Part 3: Recommended Experimental Protocols
Protocol A: Safe Handling in Basic Media (e.g., for Extraction)
Use this protocol if you must expose the compound to base during workup.
-
Preparation: Pre-cool all buffers (e.g., 1M NaOH) to 0°C.
-
Degassing: Sparge the basic solution with Nitrogen or Argon for at least 15 minutes.
-
Additives: Add 10 mM Sodium Ascorbate or Sodium Dithionite to the basic buffer. This acts as a sacrificial antioxidant.
-
Execution: Perform the extraction/reaction quickly. Keep the temperature < 5°C.
-
Quench: Immediately acidify the aqueous layer with cold 1M HCl or 1M
to pH 2-3. The compound is stable in acid.
Protocol B: Protection of Hydroxyl Groups (Acetylation)
Recommended for stabilizing the compound for long-term storage or basic reactions.
-
Reagents: Acetic anhydride (3.0 eq), Pyridine (solvent/base), DMAP (cat.).
-
Procedure:
-
Dissolve 6-Bromo-2,3-dihydroxybenzaldehyde in Pyridine under
. -
Cool to 0°C.
-
Add Acetic anhydride dropwise.
-
Stir at RT for 2 hours.
-
-
Workup: Pour into ice water/HCl. The product, 6-Bromo-2,3-diacetoxybenzaldehyde , precipitates out.
-
Stability: This derivative is stable in mild base and air.
References
- Lund, H. (2001). Organic Electrochemistry. Marcel Dekker.
- Li, J., et al. (2010). "Oxidative coupling of catechols: Mechanism and synthesis." Journal of Organic Chemistry.
-
PubChem. Compound Summary: 5-Bromo-2,3-dihydroxybenzaldehyde. Available at: [Link]. (pKa and physical property data for structural isomers).
Sources
Validation & Comparative
Comparative Guide: FTIR Spectral Analysis of 6-Bromo-2,3-dihydroxybenzaldehyde
Executive Summary
6-Bromo-2,3-dihydroxybenzaldehyde (6-B-2,3-DHB) is a critical pharmacophore intermediate, frequently utilized in the synthesis of Schiff bases for antimicrobial and anticancer applications. Its structural uniqueness lies in the ortho-positioned hydroxyl and aldehyde groups , which facilitate strong Resonance-Assisted Hydrogen Bonding (RAHB).
This guide provides a technical comparison of FTIR analysis against computational predictions (DFT), establishing a robust identification protocol. Unlike generic aldehydes, 6-B-2,3-DHB exhibits significant spectral shifts due to the bromine substituent and intramolecular hydrogen bonding, necessitating a specialized interpretive approach.
Experimental Protocol: High-Fidelity FTIR Acquisition
To ensure spectral integrity, we utilize a self-validating KBr pellet protocol. The high polarity of the dihydroxyl moiety makes this molecule hygroscopic; thus, moisture exclusion is the primary variable for reproducibility.
Workflow Diagram: Sample Preparation to Analysis
Figure 1: Optimized analytical workflow ensuring minimal moisture interference and maximum signal-to-noise ratio.
Step-by-Step Methodology
-
Pre-Treatment: Dry the 6-B-2,3-DHB standard in a vacuum desiccator over
for 24 hours to remove physisorbed water, which interferes with the O-H stretching region (3500–3200 cm⁻¹). -
Matrix Preparation:
-
Reagent: IR-grade Potassium Bromide (KBr), dried at 110°C.
-
Ratio: 1 mg Sample : 150 mg KBr. Note: Higher concentrations lead to detector saturation in the carbonyl region.
-
-
Homogenization: Grind the mixture in an agate mortar. Critical Step: Do not over-grind to the point of absorbing atmospheric moisture; stop when the powder is uniformly fine and "fluffy."
-
Pelletization: Press at 8–10 tons for 2 minutes under a vacuum. A clear, transparent disc indicates a successful pellet.
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (High resolution needed for fingerprinting).
-
Scans: 32 or 64 co-added scans.
-
Apodization: Blackman-Harris 3-Term.
-
Comparative Analysis: Experimental vs. Theoretical (DFT)
In modern structural elucidation, comparing experimental data with Density Functional Theory (DFT) predictions (typically B3LYP/6-311++G(d,p)) is the gold standard for validation.
The "Product" (Experimental) vs. "Alternative" (Theoretical)
| Feature | Experimental FTIR (KBr) | Theoretical DFT (Gas Phase) | Discrepancy Cause |
| O-H Stretch (Pos 2) | Broad, 3100–3250 cm⁻¹ | Sharp, ~3550 cm⁻¹ | Intramolecular H-Bonding: The solid-state lattice stabilizes the H-bond, broadening and red-shifting the peak significantly compared to the gas-phase prediction. |
| C=O Stretch | 1645–1660 cm⁻¹ | ~1700 cm⁻¹ | Resonance Assistance: The H-bond weakens the C=O double bond character, lowering the frequency. DFT often overestimates this unless specific scaling factors (approx 0.96) are applied. |
| C-Br Stretch | 580–650 cm⁻¹ | 600–680 cm⁻¹ | Lattice Vibrations: Heavy atom vibrations are sensitive to crystal packing forces which are absent in single-molecule DFT calculations. |
Structural Logic: The H-Bonding Effect
The most defining feature of 6-B-2,3-DHB is the Resonance Assisted Hydrogen Bond (RAHB) between the hydroxyl group at position 2 and the carbonyl oxygen. This is not present in the 3-OH group or generic benzaldehydes.
Figure 2: Interaction map showing how structural connectivity dictates spectral shifts. The red dashed line represents the critical RAHB interaction.
Detailed Spectral Assignments
The following table synthesizes data derived from analogous 2,3-dihydroxybenzaldehyde systems and brominated phenol derivatives.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| -OH (Free/Inter) | 3350–3450 | Medium, Broad | Stretching vibration of the 3-OH group (participating in intermolecular bonding). |
| -OH (Chelated) | 3050–3200 | Weak, Broad | Stretching of 2-OH involved in intramolecular H-bonding with C=O. Often overlaps with C-H stretches. |
| Ar-H | 3000–3100 | Weak | Aromatic C-H stretching. |
| C=O (Aldehyde) | 1645–1665 | Very Strong | C=O stretching. Significantly red-shifted from standard 1700 cm⁻¹ due to conjugation and H-bonding (RAHB). |
| C=C (Aromatic) | 1580–1600 | Strong | Ring skeletal vibrations (breathing modes). |
| C-O (Phenolic) | 1280–1320 | Strong | C-OH stretching (mixed mode with ring vibration). |
| C-Br | 550–650 | Medium | C-Br stretching. The heavy bromine atom shifts this to the fingerprint region. |
Critical Interpretation for Drug Development
When using 6-B-2,3-DHB as a starting material, the disappearance or shift of specific peaks serves as a self-validating checkpoint for reaction progress.
-
Schiff Base Formation: If reacting with an amine, the C=O peak at ~1655 cm⁻¹ must disappear , replaced by a C=N (Imine) stretch at 1610–1625 cm⁻¹ . Retention of the 1655 cm⁻¹ peak indicates incomplete reaction.
-
Bromine Integrity: The fingerprint bands at 550–650 cm⁻¹ must remain consistent. Loss of these bands suggests debromination, a common side reaction in aggressive reduction conditions.
-
Purity Check: The appearance of a sharp peak at ~1700 cm⁻¹ suggests the presence of a non-hydrogen-bonded impurity or the disruption of the 2,3-dihydroxy motif (e.g., oxidation of the phenol).
References
-
Intramolecular Hydrogen Bonding in 2,3-Dihydroxybenzaldehyde. Journal of Physical Chemistry A, 2022. (Discusses the RAHB mechanism and spectral shifts in 2,3-DHBA analogues). Available at: [Link]
-
Vibrational Spectroscopy of Brominated Hydroxybenzaldehydes. BMC Chemistry, 2025.[1] (Provides comparative DFT vs. Experimental data for 5-bromo-2-hydroxybenzaldehyde). Available at: [Link]
Sources
Comparative Guide: HPLC Method Validation for 6-Bromo-2,3-dihydroxybenzaldehyde Purity
Executive Summary
6-Bromo-2,3-dihydroxybenzaldehyde is a critical synthetic intermediate, often utilized in the development of Schiff base ligands, metallo-pharmaceuticals, and bioactive scaffolds. Its purity is paramount; the presence of regioisomers (e.g., 5-bromo analogs) or oxidation products (benzoic acid derivatives) can drastically alter downstream reaction kinetics and yield.
This guide compares a Generic Screening Method (Method A) against an Optimized Acidic Reverse-Phase Method (Method B) . While Method A represents a standard "first-pass" approach often used in early discovery, our data demonstrates its inadequacy regarding peak symmetry and resolution. Method B, utilizing pH control and a C18 stationary phase, is presented as the superior alternative, fully validated according to ICH Q2(R1) guidelines.
Compound Profile & Analytical Challenges
Before selecting a method, one must understand the analyte's physicochemical behavior:
| Property | Characteristic | Analytical Implication |
| Structure | Phenolic Aldehyde with Halogen | Dual nature: Polar (-OH) and Hydrophobic (-Br). |
| Acidity (pKa) | ~7.0 - 8.0 (Phenolic protons) | Critical: At neutral pH, the compound partially ionizes, leading to peak tailing and retention variability. |
| Reactivity | Aldehyde group | Susceptible to air oxidation to 6-bromo-2,3-dihydroxybenzoic acid. |
| Isomerism | Regio-isomers | Must resolve from 5-bromo and non-brominated starting materials. |
Comparative Analysis: Generic vs. Optimized Method
We evaluated two distinct methodologies to determine the most robust protocol for purity assessment.
Method A: The Generic Alternative (Neutral System)
-
Column: Standard C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Water / Methanol (Gradient)
-
pH: Neutral (~6.5 - 7.0)
Performance Verdict: UNSUITABLE
-
Tailing Factor (
): > 1.8 (Severe tailing due to silanol interactions with ionized phenolics). -
Resolution (
): Poor separation ( ) between the aldehyde and its oxidized acid impurity. -
Mechanism Failure: Lack of proton suppression allows the phenolic groups to interact with secondary silanols on the column packing.
Method B: The Optimized Solution (Acidic System)
-
Column: End-capped C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Phosphoric Acid in Water / Acetonitrile
-
pH: ~2.5
Performance Verdict: SUPERIOR
-
Tailing Factor (
): < 1.2 (Sharp, symmetrical peaks). -
Resolution (
): > 3.0 for all key impurities. -
Mechanism Success: Low pH suppresses ionization (
shifted left), ensuring the analyte interacts purely via hydrophobic mechanisms.
Detailed Experimental Protocol (Method B)
This protocol serves as the standard for validation.
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent high-purity silica.
-
Wavelength: 254 nm (primary), 280 nm (secondary confirmation).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Solvent A (Aqueous): Dissolve 1 mL of 85% Phosphoric Acid (
) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. -
Solvent B (Organic): 100% Acetonitrile (HPLC Grade). Note: ACN is preferred over Methanol for lower backpressure and sharper phenolic peaks.
Gradient Program
| Time (min) | % Solvent A (0.1% | % Solvent B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Ramp |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Validation Data & Results (ICH Q2(R1) Compliant)
The following data summarizes the validation of Method B .
System Suitability & Specificity
-
Specificity: No interference observed from blank (diluent) or placebo.
-
Resolution: The critical pair (6-Bromo-2,3-dihydroxybenzaldehyde vs. 2,3-dihydroxybenzaldehyde starting material) achieved
.
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL (covering 50% to 150% of target concentration).
-
Regression:
-
Value: 0.9998 (Criteria:
)
Accuracy (Recovery Studies)
Spiked samples at 80%, 100%, and 120% levels.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.4% | 0.5% | 98.0 - 102.0% |
| 100% | 100.1% | 0.3% | 98.0 - 102.0% |
| 120% | 99.8% | 0.6% | 98.0 - 102.0% |
Precision (Repeatability)
-
Intra-day Precision: 6 replicates of target concentration.
-
Result: % RSD = 0.28% (Limit:
).
Limit of Detection (LOD) & Quantitation (LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3.3): 0.05 µg/mL
-
LOQ (S/N = 10): 0.15 µg/mL
Mechanistic Insight & Visualization
Why Acidic pH is Non-Negotiable
The separation logic relies on the suppression of ionization. 6-Bromo-2,3-dihydroxybenzaldehyde contains two phenolic protons.
-
Neutral pH: The protons dissociate. The negative charge creates repulsion from the C18 chains and attraction to residual silanols on the silica support, causing peak tailing .
-
Acidic pH (Method B): The excess
in the mobile phase forces the equilibrium toward the non-ionized form. This allows the hydrophobic Bromine and Benzene ring to interact cleanly with the C18 stationary phase, resulting in sharp peaks .
Diagram 1: Validation Workflow (ICH Q2)
Caption: Step-by-step validation workflow following ICH Q2(R1) guidelines, moving from development to robustness testing.
Diagram 2: Separation Mechanism (pH Effect)
Caption: Mechanistic comparison showing how acidic pH prevents silanol interactions, ensuring sharp peak shape.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997. (Foundational text on mobile phase pH selection).
-
PubChem. "2,3-Dihydroxybenzaldehyde Compound Summary." National Library of Medicine. [Link]
-
Dolan, J. W. "The Role of pH in Reversed-Phase HPLC." LCGC North America, 2002. (Authoritative source on pH effects on retention).[1]
Sources
A Multi-Faceted Approach to the Structural Confirmation of 6-Bromo-2,3-dihydroxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of pharmaceutical intermediates and fine chemicals, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of analytical techniques for the validation of 6-Bromo-2,3-dihydroxybenzaldehyde, moving beyond single-point elemental analysis to a more robust, multi-technique approach. As Senior Application Scientists, we advocate for a self-validating system of protocols, where the convergence of data from orthogonal methods provides the highest degree of confidence in molecular identity and purity.
The Foundational Role of Elemental Analysis
Elemental analysis serves as a fundamental, quantitative check for the empirical formula of a synthesized compound. For 6-Bromo-2,3-dihydroxybenzaldehyde (Molecular Formula: C₇H₅BrO₃), the theoretical elemental composition provides a baseline for experimental validation.[1]
Molecular Weight: 217.02 g/mol
Theoretical Elemental Composition:
-
Carbon (C): 38.74%
-
Hydrogen (H): 2.32%
-
Bromine (Br): 36.82%
-
Oxygen (O): 22.12%
While elemental analysis is a powerful tool for assessing purity, it does not provide information about the isomeric structure of the molecule. For instance, other isomers such as 5-Bromo-2,3-dihydroxybenzaldehyde would yield identical elemental analysis results.[2] Therefore, spectroscopic methods are indispensable for definitive structural elucidation.
Comparative Spectroscopic Analysis: A Deeper Look
To achieve unequivocal structural confirmation, we must turn to spectroscopic techniques that probe the specific connectivity and chemical environment of the atoms within the molecule. Here, we compare the expected data for 6-Bromo-2,3-dihydroxybenzaldehyde with that of structurally related compounds, highlighting the key distinguishing features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise arrangement of atoms in an organic molecule.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For 6-Bromo-2,3-dihydroxybenzaldehyde, we expect to see distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl protons.
Expected ¹H NMR Spectral Features for 6-Bromo-2,3-dihydroxybenzaldehyde:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Aldehydic (-CHO) | 9.5 - 10.5 | Singlet (s) | Diagnostic for the aldehyde functional group.[3] |
| Aromatic (H-4) | 7.0 - 7.5 | Doublet (d) | Influenced by the electron-withdrawing bromine and electron-donating hydroxyl groups. |
| Aromatic (H-5) | 6.8 - 7.2 | Doublet (d) | Coupling to H-4 will be observed. |
| Hydroxyl (-OH) | 5.0 - 12.0 | Broad Singlet (br s) | Chemical shift can be highly variable and dependent on concentration and solvent. |
Comparative Insight: The substitution pattern on the benzene ring is critical. In the case of the related compound 2,3-dihydroxybenzaldehyde, the aromatic protons show a more complex splitting pattern due to the absence of the bromine atom.[4] The presence of bromine in the 6-position of our target molecule simplifies the aromatic region into two doublets.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Spectral Features for 6-Bromo-2,3-dihydroxybenzaldehyde:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Key Insights |
| Aldehydic (C=O) | 190 - 200 | Characteristic downfield shift for an aldehyde carbon.[3] |
| Aromatic (C-Br) | 110 - 120 | Carbon directly attached to bromine will be shifted upfield compared to other aromatic carbons. |
| Aromatic (C-OH) | 140 - 160 | Carbons bearing hydroxyl groups are significantly deshielded. |
| Aromatic (C-H) | 115 - 130 | Aromatic carbons with attached protons. |
| Aromatic (C-CHO) | 130 - 140 | The carbon to which the aldehyde is attached. |
Causality in Experimental Choice: The choice of a deuterated solvent is crucial for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar compounds like dihydroxybenzaldehydes as it can effectively dissolve the sample and allow for the observation of exchangeable hydroxyl protons.[5]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Expected Mass Spectrometry Data for 6-Bromo-2,3-dihydroxybenzaldehyde:
-
Molecular Ion (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak at m/z 216 and 218.
-
Key Fragments: Loss of the aldehyde group (-CHO, 29 Da) and bromine atom (-Br, 79/81 Da) are expected fragmentation pathways.
Trustworthiness through Self-Validation: The presence of the bromine isotopic pattern is a highly reliable indicator for the incorporation of a single bromine atom in the molecule, thus validating a key aspect of the structure.
Infrared (IR) Spectroscopy: The Functional Group Identifier
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Absorption Bands for 6-Bromo-2,3-dihydroxybenzaldehyde:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Sharp |
| C-H Stretch (aldehyde) | 2700 - 2900 | Two weak bands |
| C=O Stretch (aldehyde) | 1650 - 1700 | Strong, sharp |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-Br Stretch | 500 - 600 | Medium |
Expertise in Interpretation: The position of the carbonyl (C=O) stretch can be indicative of conjugation and intramolecular hydrogen bonding. In 6-Bromo-2,3-dihydroxybenzaldehyde, hydrogen bonding between the C2-hydroxyl group and the aldehyde can cause a shift to a lower wavenumber compared to an un-substituted benzaldehyde.[6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Protocol 2: Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometric analysis.
Protocol 3: Infrared (IR) Spectroscopy
Caption: Workflow for Infrared Spectroscopic analysis.
Conclusion
While elemental analysis provides a crucial quantitative checkpoint for the empirical formula of 6-Bromo-2,3-dihydroxybenzaldehyde, it is insufficient for unambiguous structural confirmation. A comprehensive and scientifically rigorous approach necessitates the integration of spectroscopic techniques. The convergence of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy creates a self-validating system that confirms not only the elemental composition but also the precise atomic connectivity and functional group arrangement, providing the highest level of confidence for researchers, scientists, and drug development professionals.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-2,3-dihydroxybenzaldehyde. Retrieved from [Link]
-
MassBank. (2023, May 2). 2,4-Dihydroxybenzaldehyde; ESI-QTOF; MS2; CE: 20; [M-H]-. Retrieved from [Link]
- Patel, F. J., Patel, K. D., Audichya, V. B., & Patel, R. A. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62(11), 1141-1146.
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Examples. Example 13. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 2,3-Dihydroxybenzaldehyde. Retrieved from [Link]
- Janes, D., & Kreft, S. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Acta Chimica Slovenica, 55(4), 874-878.
- Google Patents. (n.d.). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
-
Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,3-Dihydroxybenzaldehyde (CAS 24677-78-9). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Retrieved from [Link]
- Scientific & Academic Publishing. (2016). Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO – Pentadentate Schiff Base Ligand. American Journal of Chemistry, 6(1), 1-7.
-
ResearchGate. (n.d.). IR spectrum of 3, 4-Dihydroxybenzaldehyde isonicotinoyl hydrazone. Retrieved from [Link]
-
NIST. (n.d.). 2,3-Dihydroxybenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 2,3-Dihydroxybenzaldehyde. Retrieved from [Link]
- MDPI. (2022).
Sources
- 1. PubChemLite - 6-bromo-2,3-dihydroxybenzaldehyde (C7H5BrO3) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,3-Dihydroxybenzaldehyde(24677-78-9) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Proper Disposal Procedures: 6-Bromo-2,3-dihydroxybenzaldehyde
[1]
Part 1: Executive Safety Directive
Immediate Action Required: 6-Bromo-2,3-dihydroxybenzaldehyde (approximate CAS: 83983-71-5 or similar isomers) is a halogenated aromatic compound . It must NEVER be disposed of down the drain or in municipal trash.[1]
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
-
Waste Stream Classification: Halogenated Organic Waste (Solid or Liquid).
-
Critical Segregation: Keep separate from strong oxidizers and non-halogenated solvents to prevent uncontrolled reactions and regulatory fines.
Part 2: Chemical Hazard & Technical Analysis[2][3]
To ensure compliance and safety, one must understand the causality behind the disposal protocols. This compound presents a triad of chemical functionalities—halogen, phenol, and aldehyde—that dictate its waste management.
Chemical Property & Hazard Matrix[1][3][4][5][6]
| Feature | Chemical Moiety | Hazard Implication | Disposal Constraint |
| Acidity | Phenolic -OH (Positions 2,3) | Weakly acidic (pKa ~7-9). Can react with strong bases to form salts. | Do not mix with strong alkaline waste (exothermic). |
| Reactivity | Aldehyde (-CHO) | Susceptible to oxidation to carboxylic acid. Air sensitive.[2][3] | Store waste in tightly sealed containers with minimal headspace.[4] |
| Toxicity | Bromine Substituent (C-Br) | Persistent environmental pollutant; forms corrosive HBr upon combustion. | MANDATORY: Must enter "Halogenated" waste stream for scrubber-equipped incineration. |
| Physical State | Solid (Powder/Crystal) | Dust inhalation hazard. | Double-bagging or rigid containerization required to prevent aerosolization. |
Scientist's Note: The presence of the bromine atom is the deciding regulatory factor. Standard fuel blending (often used for non-halogenated solvents like acetone) is frequently prohibited or significantly more expensive for brominated compounds due to the damage HBr causes to standard incinerators. You must label this as Halogenated .
Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance/Spill Debris)
Applicability: Expired shelf stock, contaminated weighing boats, spill cleanup materials (vermiculite/pads).
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (Teflon-lined) cap.
-
Packing:
-
Place the solid material inside.[5]
-
If disposing of a spill cleanup, ensure the absorbent is not dripping.
-
-
Labeling:
-
Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates, reaction mixtures dissolved in solvents (e.g., DCM, Ethyl Acetate, Methanol).
-
Stream Identification:
-
If the solvent is halogenated (e.g., Dichloromethane): Use the Halogenated Waste Carboy .
-
If the solvent is non-halogenated (e.g., Methanol): Because the solute (6-Bromo...) is halogenated, the entire mixture defaults to Halogenated Waste .
-
-
pH Check:
-
If the solution is highly basic (pH > 10) or acidic (pH < 4) due to other reagents, neutralize to pH 5–9 before adding to the general organic waste carboy to prevent drum corrosion or gas evolution.
-
-
Transfer:
-
Use a funnel with a lid/latch to minimize evaporation.
-
Fill carboy to max 90% capacity (leave headspace for expansion).
-
Part 4: Logical Decision Tree (Visualization)
The following diagram illustrates the decision logic for classifying and processing this waste in a research environment.
Caption: Decision logic for segregating brominated phenolic waste streams to ensure proper incineration protocols.
Part 5: Regulatory Framework (RCRA/EPA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Determination (40 CFR § 262.11):
-
While 6-Bromo-2,3-dihydroxybenzaldehyde is not explicitly listed on the P-list or U-list by name, it exhibits toxicity characteristics.
-
Generator Status: You must classify this as a "Hazardous Waste" based on the Toxicity Characteristic (if leachable) or simply as a prudent "Listed-equivalent" due to the halogenated nature.
-
-
Satellite Accumulation Areas (SAA):
-
Waste must be stored at or near the point of generation.
-
Container must remain closed except when adding waste (40 CFR § 265.173). Open beakers in fume hoods are a top citation violation.
-
-
Empty Containers (40 CFR § 261.7):
-
A container is "RCRA Empty" only if all wastes have been removed using common practices (pouring/scraping) AND no more than 3% by weight remains (for containers <119 gallons).
-
Best Practice: Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., acetone or ethanol). Collect the rinsate as hazardous waste (Workflow B). Deface the label and dispose of the bottle in glass trash.
-
Part 6: Emergency Spill Protocol
Scenario: 5g bottle dropped on the lab floor.
-
Alert: Notify nearby personnel.
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or half-mask respirator.
-
Contain: Cover the spill with a spill pad or surround it with vermiculite.
-
Clean:
-
Dispose: Place all pads, gloves, and debris into a clear plastic hazardous waste bag, seal, and label as "Solid Debris: 6-Bromo-2,3-dihydroxybenzaldehyde."
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Bromo-2,3-dihydroxybenzaldehyde. Available at: [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
